GDC-0575 dihydrochloride
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C16H22BrCl2N5O |
|---|---|
Molekulargewicht |
451.2 g/mol |
IUPAC-Name |
N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C16H20BrN5O.2ClH/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9;;/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23);2*1H/t10-;;/m1../s1 |
InChI-Schlüssel |
OYMHZTORKRPOBI-YQFADDPSSA-N |
Isomerische SMILES |
C1C[C@H](CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl.Cl |
Kanonische SMILES |
C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N.Cl.Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GDC-0575 Dihydrochloride: A Technical Guide to CHEK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GDC-0575 dihydrochloride, a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHEK1). This document details the mechanism of action, the CHEK1 signaling pathway, and relevant experimental protocols for researchers in oncology and drug development.
Introduction to GDC-0575 and CHEK1 Inhibition
GDC-0575 (also known as ARRY-575 or RG7741) is an orally bioavailable inhibitor of CHEK1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In healthy cells, CHEK1 acts as a key regulator of cell cycle checkpoints, primarily at the S and G2/M phases, allowing time for DNA repair before proceeding with cell division.[1] Many cancer cells, however, have a defective G1 checkpoint, often due to mutations in genes like TP53, making them highly reliant on the S and G2/M checkpoints for survival, especially when challenged with DNA-damaging agents.
By inhibiting CHEK1, GDC-0575 abrogates these crucial checkpoints, leading to premature mitotic entry with unrepaired DNA damage. This process, known as mitotic catastrophe, ultimately results in apoptotic cell death.[3] This mechanism makes GDC-0575 a promising therapeutic agent, particularly as a chemosensitizer in combination with DNA-damaging chemotherapies like gemcitabine.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for GDC-0575, providing a comparative overview of its potency and activity.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 1.2 nM | Cell-free assay | [5][6] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Pharmacokinetic Parameter | Value | Study Population | Reference |
| Time to Maximum Concentration (Cmax) | Within 2 hours | Human (Phase I) | [3] |
| Half-life (t1/2) | ~23 hours | Human (Phase I) | [3] |
CHEK1 Signaling Pathway and Mechanism of GDC-0575 Inhibition
The CHEK1 signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, sensor proteins like ATR (Ataxia Telangiectasia and Rad3-related) are activated. ATR then phosphorylates and activates CHEK1. Activated CHEK1, in turn, phosphorylates a number of downstream targets, most notably the Cdc25 family of phosphatases (Cdc25A, B, and C).
Phosphorylation of Cdc25 phosphatases by CHEK1 leads to their inactivation and/or degradation.[7] Inactivated Cdc25 is unable to dephosphorylate and activate cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. This results in cell cycle arrest, providing a window for DNA repair.
GDC-0575, as a selective ATP-competitive inhibitor of CHEK1, directly binds to the kinase and prevents the phosphorylation of its downstream targets.[8] This inhibition allows Cdc25 phosphatases to remain active, leading to the activation of CDKs and the override of the S and G2/M checkpoints. The consequence for cancer cells with damaged DNA is entry into mitosis with lethal levels of genomic instability.
Signaling Pathway Diagram
Caption: CHEK1 signaling pathway and GDC-0575 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of GDC-0575 and the CHEK1 pathway.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of GDC-0575 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of GDC-0575 in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of GDC-0575. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blotting for CHEK1 Pathway Proteins
This protocol is used to analyze the phosphorylation status and expression levels of proteins in the CHEK1 signaling pathway following treatment with GDC-0575.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pCHEK1, anti-CHEK1, anti-pCdc25, anti-Cdc25, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with GDC-0575 at various concentrations and time points.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression and phosphorylation levels.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the in vivo efficacy of GDC-0575 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer GDC-0575 orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the tumor growth curves to evaluate the anti-tumor efficacy of GDC-0575.
Experimental Workflow Diagram
Caption: General experimental workflow for GDC-0575 evaluation.
Clinical Development and Future Directions
GDC-0575 has been evaluated in Phase I clinical trials, both as a monotherapy and in combination with gemcitabine, in patients with refractory solid tumors.[3] These studies have demonstrated that GDC-0575 can be safely administered, with manageable hematological toxicities being the most common adverse events.[3] Preliminary antitumor activity has been observed, particularly in patients with TP53-mutated tumors, supporting the proposed mechanism of action.[3]
The combination of GDC-0575 with gemcitabine has shown promise in preclinical models of soft tissue sarcoma and in a limited number of patients.[4][8] Further clinical investigation in specific cancer types with a high prevalence of DNA damage repair deficiencies and reliance on the S/G2-M checkpoints is warranted. The development of predictive biomarkers to identify patients most likely to respond to CHEK1 inhibition will be crucial for the future clinical success of GDC-0575 and other inhibitors in this class.
Conclusion
GDC-0575 is a potent and selective inhibitor of CHEK1 with a clear mechanism of action that leads to the abrogation of critical cell cycle checkpoints. Its ability to sensitize cancer cells to DNA-damaging agents makes it a promising candidate for combination therapies. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and develop CHEK1 inhibitors for cancer treatment.
References
- 1. Facebook [cancer.gov]
- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GDC-0575 Dihydrochloride: A Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 dihydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in orchestrating cell cycle checkpoints, particularly in the S and G2/M phases.[2][3] In response to DNA damage, CHK1 is activated and phosphorylates a cascade of downstream targets to halt cell cycle progression, allowing time for DNA repair. By inhibiting CHK1, GDC-0575 disrupts this crucial repair process, forcing cells with damaged DNA to prematurely enter mitosis, leading to a form of programmed cell death known as mitotic catastrophe. This mechanism of action makes GDC-0575 a promising therapeutic agent, especially in combination with DNA-damaging chemotherapies, for the treatment of various cancers, particularly those with defects in the G1 checkpoint, such as p53-mutated tumors.[3][4][5]
This technical guide provides an in-depth overview of the role of GDC-0575 in cell cycle arrest, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Core Mechanism of Action: Abrogation of S and G2/M Checkpoints
GDC-0575 exerts its primary effect by abrogating the S and G2/M cell cycle checkpoints that are normally activated in response to DNA damage.[1][5] In cancer cells treated with DNA-damaging agents like gemcitabine, the cell cycle would typically arrest in the S or G2 phase to allow for DNA repair. GDC-0575 overrides this arrest by inhibiting CHK1. This forces the cells to proceed into mitosis with unrepaired DNA, ultimately leading to mitotic catastrophe and apoptosis.[4] This chemosensitization strategy is particularly effective in cancer cells with a deficient G1 checkpoint, a common feature of tumors with p53 mutations, as they become heavily reliant on the S and G2/M checkpoints for survival.[3]
Signaling Pathway
The central role of GDC-0575 in overriding the G2/M checkpoint is depicted in the following signaling pathway diagram. In response to DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates CHK1. Activated CHK1 then phosphorylates and inactivates the CDC25C phosphatase. This prevents CDC25C from removing the inhibitory phosphorylation on CDK1 (Cyclin-Dependent Kinase 1), keeping the CDK1/Cyclin B1 complex inactive and thereby arresting the cell cycle at the G2/M transition. GDC-0575, by inhibiting CHK1, prevents the inactivation of CDC25C. Consequently, CDC25C remains active, dephosphorylates CDK1, and allows the active CDK1/Cyclin B1 complex to drive the cell into mitosis.
Quantitative Data
| Parameter | Finding | Reference |
| IC50 | 1.2 nM for CHK1 | [1] |
| Clinical Trial (NCT01564251) | ||
| Pharmacodynamics | Inhibition of gemcitabine-induced expression of pCDK1/2 | [4] |
| Partial Responses | 4 confirmed partial responses with GDC-0575 + gemcitabine | [4] |
| p53 Mutation Status | 3 of the 4 partial responses occurred in patients with TP53-mutated tumors | [4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the general steps for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry, a standard method to assess the effects of compounds like GDC-0575 on cell cycle progression.
Objective: To determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle after treatment with GDC-0575.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of GDC-0575 (and/or in combination with a DNA-damaging agent) for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvest: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is measured.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FCS Express) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Phospho-CDK1
This protocol describes the general procedure for detecting changes in the phosphorylation status of CDK1, a downstream effector of the CHK1 pathway, in response to GDC-0575 treatment.
Objective: To assess the effect of GDC-0575 on the phosphorylation of CDK1 (e.g., at inhibitory sites Tyr15/Thr14).
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK1 (Tyr15), anti-CDK1, anti-Cyclin B1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with GDC-0575 as described for the cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK1) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein phosphorylation.
Conclusion
This compound is a selective CHK1 inhibitor that effectively abrogates the S and G2/M cell cycle checkpoints. This mechanism is particularly potent in sensitizing cancer cells, especially those with p53 mutations, to DNA-damaging agents. By preventing DNA repair and forcing premature entry into mitosis, GDC-0575 induces mitotic catastrophe and subsequent cell death. The preclinical and clinical data, although limited in the public domain regarding specific cell cycle distribution percentages, strongly support its mechanism of action through the inhibition of the CHK1-CDC25-CDK1 signaling axis. The provided experimental protocols offer a framework for researchers to further investigate the intricate role of GDC-0575 in cell cycle regulation and its potential as a valuable component of combination cancer therapies. Further research providing detailed quantitative data on its effects on cell cycle distribution and protein phosphorylation in various cancer models will be crucial for its continued development and clinical application.
References
- 1. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2 checkpoint abrogation and checkpoint kinase-1 targeting in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GDC-0575 Dihydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 dihydrochloride, also known as ARRY-575 and RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[3] By inhibiting Chk1, GDC-0575 abrogates this checkpoint, leading to mitotic catastrophe and cell death in tumor cells, particularly in combination with DNA-damaging chemotherapeutic agents.[4] This technical guide provides a comprehensive overview of the discovery and development timeline of GDC-0575, including detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways and workflows.
Discovery and Development Timeline
The development of GDC-0575 has spanned approximately two decades, originating from research focused on identifying selective Chk1 inhibitors.[5]
Key Milestones:
-
Preclinical Development (Early 2000s - Early 2010s): GDC-0575 (then known as ARRY-575) was discovered and developed by Array BioPharma. Preclinical studies demonstrated its high selectivity and potency as a Chk1 inhibitor.[2] In vivo studies using xenograft models of various cancers showed that GDC-0575, as a single agent and in combination with chemotherapy, resulted in significant tumor shrinkage and growth delay.[4][5]
-
Investigational New Drug (IND) Application: An IND application was filed with the U.S. Food and Drug Administration (FDA), allowing for the initiation of clinical trials. The exact date of the IND filing is not publicly available.
-
Phase I Clinical Trial (2012-2018): A Phase I, open-label, dose-escalation study (NCT01564251) was initiated in March 2012 to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[6] The study was sponsored by Genentech, following their acquisition of the compound. The results of this trial were published in 2018.[4]
-
Discontinuation of Development (Post-2018): A 2024 report indicated that the development of GDC-0575 was discontinued in Phase I by Roche (Genentech's parent company).[7]
Quantitative Data Summary
In Vitro Potency
| Parameter | Value | Reference |
| IC50 (Chk1) | 1.2 nM | [8] |
Preclinical Efficacy (Xenograft Models)
| Model | Treatment | Key Findings | Reference |
| Melanoma Xenografts (D20, C002) | GDC-0575 (25 mg/kg and 50 mg/kg, oral gavage) | Effective tumor growth blockage, sustained for at least 10 days post-treatment. Improved efficacy at the higher dose. | [1] |
| Various Solid Tumor Xenografts | GDC-0575 | Tumor shrinkage and growth delay. | [4][5] |
Phase I Clinical Trial Pharmacokinetics (GDC-0575 Monotherapy and Combination)
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | ~2 hours | [4] |
| Half-life (t1/2) | ~23 hours | [4] |
| Drug-Drug Interaction with Gemcitabine | No pharmacokinetic drug-drug interaction observed | [4] |
Phase I Clinical Trial Preliminary Efficacy (GDC-0575 + Gemcitabine)
| Endpoint | Result | Patient Population | Reference |
| Confirmed Partial Responses | 4 | Patients with refractory solid tumors | [4] |
| Partial Responses in TP53-mutated tumors | 3 of the 4 partial responses | Patients with refractory solid tumors | [4] |
Experimental Protocols
Preclinical In Vivo Xenograft Study
Objective: To evaluate the single-agent anti-tumor activity of GDC-0575 in melanoma xenograft models.
Methodology: [1]
-
Animal Model: Female nude BALB/c mice.
-
Tumor Cell Implantation: 2-3 x 10^6 melanoma cells (e.g., D20, C002) in Matrigel were injected subcutaneously into the hind flank of the mice.
-
Tumor Growth Monitoring: Tumors were allowed to grow to approximately 100 mm³. Tumor size was measured three times per week using calipers.
-
Treatment: Mice were treated with GDC-0575 (25 mg/kg or 50 mg/kg) or vehicle (0.5% w/v methylcellulose and 0.2% v/v Tween 80) by oral gavage.
-
Dosing Schedule: Treatment was administered for three consecutive days followed by four rest days, for a total of three cycles.
-
Endpoint: Mice were sacrificed up to 6 weeks after treatment termination or when tumor size exceeded 1 cm³.
Phase I Clinical Trial (NCT01564251)
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GDC-0575 as a single agent and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.
-
Phase: I
-
Design: Open-label, multicenter, dose-escalation study.
-
Arms:
-
Arm 1 (Monotherapy): Patients received escalating doses of GDC-0575 orally.
-
Arm 2 (Combination Therapy): Patients received GDC-0575 in combination with intravenous gemcitabine.
-
Arm 2a: Gemcitabine (1000 mg/m²) followed by GDC-0575 (45 mg as the recommended Phase 2 dose - RP2D).
-
Arm 2b: Gemcitabine (500 mg/m²) followed by GDC-0575 (80 mg as the RP2D).
-
-
-
Patient Population: Patients with refractory solid tumors or lymphoma.
-
Key Inclusion Criteria: ECOG performance status of 0-1.
-
Key Exclusion Criteria: History of significant cardiac dysfunction, malabsorption, or untreated brain metastases. For the combination arm, contraindications to gemcitabine therapy.
-
Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), maximum tolerated dose (MTD), and incidence of adverse events.
-
Secondary Endpoints: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2), objective response rate (ORR), and duration of response.
Signaling Pathways and Workflows
Chk1 Signaling Pathway and Inhibition by GDC-0575
Caption: Chk1 signaling pathway in response to DNA damage and its inhibition by GDC-0575.
GDC-0575 Preclinical Xenograft Study Workflow
Caption: Workflow for a typical preclinical xenograft study evaluating GDC-0575.
GDC-0575 Phase I Clinical Trial Logical Flow
Caption: Logical flow of the GDC-0575 Phase I clinical trial.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AN OPEN-LABEL, PHASE I, DOSE-ESCALATION STUDY EVALUATING THE SAFETY, TOLERABILITY, AND PHARMACOKINETICS OF GDC-0575 ADMINISTERED ALONE AND IN COMBINATION WITH GEMCITABINE IN PATIENTS WITH REFRACTORY SOLID TUMORS OR LYMPHOMA | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Boundless enthusiasm for CHK1 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 8. selleckchem.com [selleckchem.com]
Preclinical Profile of GDC-0575 Dihydrochloride: A CHK1 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 dihydrochloride, also known as ARRY-575, is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (CHK1). CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair. In many cancer cells, particularly those with p53 mutations, the reliance on the CHK1-mediated checkpoint for survival is heightened. Inhibition of CHK1 in combination with DNA-damaging chemotherapeutic agents can lead to the abrogation of cell cycle arrest, forcing tumor cells into premature mitosis with unrepaired DNA, resulting in mitotic catastrophe and apoptosis. This technical guide provides a comprehensive overview of the preclinical studies of GDC-0575, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.
Core Mechanism of Action: CHK1 Inhibition
GDC-0575 is a highly selective, oral small-molecule inhibitor of CHK1[1]. As a key effector in the cellular response to DNA lesions, CHK1 is a crucial component of all cell cycle checkpoints[1]. In preclinical studies, the combination of the CHK1 inhibitor GDC-0425 (a related compound) and gemcitabine was found to interfere with the S and G2 checkpoints, inducing premature entry into mitosis and leading to mitotic catastrophe[2].
Quantitative Data Summary
Due to the limited availability of comprehensive public data for GDC-0575, this section includes data for GDC-0575 where available, supplemented with representative data from other well-characterized CHK1 inhibitors to provide a broader context for the preclinical activity of this class of compounds.
Table 1: In Vitro Potency of CHK1 Inhibitors Against CHK1 Enzyme and Various Cancer Cell Lines
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference |
| GDC-0575 (ARRY-575) | Enzyme Assay | CHK1 | 2 | [3] |
| CCT245737 | Enzyme Assay | CHK1 | 1.4 | [1] |
| CCT245737 | Cellular Assay | Multiple Human Tumor Cell Lines | 30-220 | [1] |
| LY2603618 | Enzyme Assay | CHK1 | 7 | [4] |
| SAR-020106 | Enzyme Assay | CHK1 | 13.3 | [5] |
| SAR-020106 | Cellular Assay (G2 Arrest Abrogation) | HT29 | 55 | [5] |
| SCH900776 | Enzyme Assay | CHK1 | 3 | [6] |
Table 2: Preclinical Pharmacokinetics of Selected CHK1 Inhibitors
| Compound | Species | Route of Administration | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Reference |
| GDC-0575 | Human (Clinical Data) | Oral | ~2 | ~23 | N/A | [1] |
| CCT245737 | Mouse | Oral | N/A | N/A | 100 | [1] |
| V158411 | Mouse | N/A | N/A | Long elimination half-life in tumor | N/A | [7] |
N/A: Not Available in the searched resources.
Table 3: In Vivo Efficacy of CHK1 Inhibitors in Xenograft Models
| CHK1 Inhibitor | Cancer Model | Combination Agent | Key Findings | Reference |
| GDC-0575 | Colitis-Associated Cancer (Mouse) | Monotherapy | Significantly impaired the development of colitis-associated cancer. | [8] |
| CCT245737 | HT29 Human Colon Carcinoma Xenografts | Gemcitabine | Enhanced antitumor effects of gemcitabine. | [1] |
| V158411 | Human Colon Tumor Xenografts | Irinotecan | Potentiated the anti-tumor activity of irinotecan. 30 mg/kg V158411 extended median time to endpoint to 45.4 days (129% tumor growth delay). | [7] |
| PF477736 | SAS Cell Line Xenografts (Oral Squamous Cell Carcinoma) | Monotherapy | Significant antitumor activity at 40 mg/kg. | [9] |
Table 4: Synergistic Effects of CHK1 Inhibitors with Chemotherapy (In Vitro)
| CHK1 Inhibitor | Cell Line | Combination Agent | Combination Index (CI) | Effect | Reference |
| CHK1-gemcitabine siRNA | H358 | WEE1 siRNA | 0.83 | Synergism | [10] |
| CHK1-gemcitabine siRNA | Panc10.05 | WEE1 siRNA | 0.7 | Synergism | [10] |
| CHK1-gemcitabine siRNA | H1299 | WEE1 siRNA | 0.69 | Synergism | [10] |
| CHK1-gemcitabine siRNA | MiaPaca2 | WEE1 siRNA | 0.39 | Synergism | [10] |
| CHK1-gemcitabine siRNA | LS180 | WEE1 siRNA | 0.33 | Synergism | [10] |
| SAR-020106 | Multiple Colon Tumor Lines | Gemcitabine and SN38 | 3.0- to 29-fold enhancement of cell killing | Synergism | [5] |
Note: The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathways and Experimental Workflows
CHK1 Signaling in DNA Damage Response
The following diagram illustrates the central role of CHK1 in the DNA damage response pathway. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their degradation and subsequent inactivation of cyclin-dependent kinases (CDKs). This results in cell cycle arrest, providing time for DNA repair. Inhibition of CHK1 by GDC-0575 prevents this arrest, leading to mitotic catastrophe in cancer cells with damaged DNA.
CHK1 signaling pathway in DNA damage response.
Experimental Workflow: In Vivo Efficacy Study in a Colitis-Associated Cancer (CAC) Model
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of GDC-0575 in a murine model of colitis-associated cancer, based on published preclinical studies[8].
Workflow for a colitis-associated cancer preclinical study.
Detailed Experimental Protocols
Colitis-Associated Cancer (CAC) Mouse Model
This protocol is based on the methodology described for investigating GDC-0575 in a CAC model[8].
-
Animal Model: Male C57BL/6 mice, 6-8 weeks old.
-
Induction of CAC:
-
Administer a single intraperitoneal (i.p.) injection of azoxymethane (AOM) at a dose of 10-12.5 mg/kg.
-
One week after AOM injection, provide drinking water containing 2-2.5% (w/v) dextran sulfate sodium (DSS) for 7 days.
-
Follow the DSS treatment with 14 days of regular drinking water.
-
Repeat the DSS/regular water cycle two more times.
-
-
Treatment:
-
Initiate treatment with GDC-0575 or vehicle control at a predetermined time point during the CAC induction protocol.
-
Administer GDC-0575 orally (e.g., by gavage) at the desired dose and schedule (e.g., 7.5 mg/kg daily)[8].
-
-
Endpoint Analysis:
-
Monitor mice for body weight loss, stool consistency, and presence of blood in the stool.
-
At the end of the study, euthanize the mice and collect the colons.
-
Count and measure the size of visible tumors.
-
Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining and immunohistochemistry).
-
Isolate lamina propria mononuclear cells from another portion of the colon for flow cytometric analysis of immune cell populations.
-
Homogenize a portion of the colon to prepare lysates for cytokine analysis by ELISA.
-
In Vitro Cytotoxicity Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of GDC-0575 in cancer cell lines.
-
Cell Lines: A panel of relevant cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing different concentrations of GDC-0575. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.
-
Measure the absorbance or luminescence according to the assay manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration of GDC-0575.
-
Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Combination Study with Gemcitabine
This protocol outlines a method to assess the synergistic effects of GDC-0575 and gemcitabine in vitro using the Combination Index (CI) method.
-
Procedure:
-
Determine the IC50 values for GDC-0575 and gemcitabine individually in the chosen cancer cell line.
-
Design a matrix of combination concentrations of GDC-0575 and gemcitabine. A common approach is to use a constant ratio of the two drugs based on their IC50 values (e.g., ratios of 1:1, 1:2, 2:1 of their IC50s).
-
Treat the cells with the single agents and the combinations for a defined period (e.g., 72 hours).
-
Measure cell viability as described in the cytotoxicity assay protocol.
-
Calculate the fraction of cells affected (Fa) for each single drug and combination treatment.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for each combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Conclusion
The preclinical data for GDC-0575 and other CHK1 inhibitors strongly support the therapeutic rationale of targeting the CHK1-mediated DNA damage response checkpoint in cancer. As a monotherapy, GDC-0575 has shown efficacy in specific preclinical models, and its potential is significantly enhanced when used in combination with DNA-damaging agents like gemcitabine. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to understand the preclinical profile of GDC-0575 and to design further studies to explore its full therapeutic potential. The provided experimental protocols and pathway diagrams serve as valuable resources for the practical implementation and conceptual understanding of GDC-0575's mechanism of action and preclinical evaluation. Further investigation into predictive biomarkers of response to GDC-0575, both as a single agent and in combination, will be crucial for its successful clinical translation.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. dam.esmo.org [dam.esmo.org]
- 4. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cotargeting CHK1 and PI3K Synergistically Suppresses Tumor Growth of Oral Cavity Squamous Cell Carcinoma in Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CHK1 siRNA Containing Gemcitabine and Chemically Modified Nucleotides Shows Antitumoral Activity in Vitro and in Vivo [gavinpublishers.com]
GDC-0575 Dihydrochloride: A Technical Overview of Target Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of GDC-0575 dihydrochloride, a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1). GDC-0575 has been investigated for its potential as a chemosensitization agent in cancer therapy.[1][2] This document consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Target Selectivity Profile
GDC-0575 is characterized by its high potency and selectivity for its primary target, Chk1, an essential serine/threonine kinase in the DNA damage response (DDR) pathway.[1][3]
Primary Target Activity
The inhibitory activity of GDC-0575 against its primary target, Chk1, has been quantified in cell-free assays.
| Target | IC₅₀ (nM) | Assay Type |
| Chk1 | 1.2 | Cell-free kinase assay |
Table 1: In vitro inhibitory concentration of GDC-0575 against Chk1.[3][4][5]
Kinase Selectivity Panel
While GDC-0575 is widely reported as a "highly-selective" Chk1 inhibitor, comprehensive quantitative data from a broad kinase selectivity panel is not extensively detailed in publicly available literature.[2][3][4] The high selectivity is a key attribute, suggesting minimal off-target activity against other kinases, which is a desirable characteristic for reducing potential toxicity. The development of selective kinase inhibitors often involves screening against a large panel of kinases to ensure specificity for the intended target.[6]
Signaling Pathway and Mechanism of Action
Chk1 is a critical transducer kinase in the ATR-Chk1 signaling cascade, a central component of the G2/M DNA damage checkpoint.[7] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their inactivation.[1] This prevents the activation of cyclin-dependent kinases (CDKs) and results in cell cycle arrest, allowing time for DNA repair.[1]
By inhibiting Chk1, GDC-0575 abrogates the S and G2/M checkpoints.[4] This forces cancer cells with damaged DNA to prematurely enter mitosis, leading to a process known as mitotic catastrophe and subsequent apoptosis.[2] This mechanism of action forms the basis of its use as a sensitizing agent in combination with DNA-damaging chemotherapies like gemcitabine.[2]
Experimental Methodologies
The characterization of GDC-0575's selectivity and efficacy involves a range of in vitro and in vivo assays.
Kinase Inhibition Assay (Generic Protocol)
Biochemical kinase assays are fundamental for determining the potency and selectivity of inhibitors. A common format is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[6]
-
Principle: The assay quantifies kinase activity by measuring ADP production. A proprietary ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
-
Procedure:
-
Kinase Reaction: The kinase, substrate, ATP, and varying concentrations of the inhibitor (e.g., GDC-0575) are incubated in a multi-well plate.
-
Reaction Termination: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete unused ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the newly formed ADP into ATP.
-
Signal Detection: The luminescence generated by the luciferase reaction is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Proliferation Assay
Cell-based assays are used to determine the effect of the inhibitor on cell viability and proliferation.
-
Assay: XTT Cell Proliferation Assay.[4]
-
Cell Lines: Acute Myeloid Leukemia (AML) cell lines.[4]
-
Protocol:
-
Cell Seeding: AML cells are seeded at a density of 1 x 10⁴ cells per well in 96-well plates.[4]
-
Treatment: Cells are treated with varying concentrations of GDC-0575.
-
Incubation: The plates are incubated for 24 hours.[4]
-
Reagent Addition: The XTT labeling mixture is added to each well.
-
Incubation: Plates are incubated for a further period to allow for the conversion of the XTT tetrazolium salt to a formazan dye by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a spectrophotometer. The signal is proportional to the number of viable cells.
-
In Vivo Xenograft Studies
Animal models are crucial for evaluating the anti-tumor efficacy of GDC-0575 in a physiological context.
-
Animal Model: Female nude BALB/c mice.[4]
-
Tumor Implantation: 2-3 x 10⁶ melanoma cells are injected subcutaneously into the hind flank.[4]
-
Treatment Protocol:
-
Once tumors reach a volume of approximately 100 mm³, mice are randomized into treatment and vehicle groups.[4]
-
GDC-0575 is administered via oral gavage at doses of 25 mg/kg or 50 mg/kg.[4] The vehicle control consists of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.[4]
-
Treatment is given for three consecutive days, followed by a four-day rest period, completing one cycle. This is repeated for three cycles.[4]
-
-
Efficacy Assessment:
-
Tumor size is measured three times per week using calipers.[4]
-
Mice are monitored for up to six weeks after the final dose or until the tumor volume exceeds 1 cm³.[4]
-
Results from such studies have shown that GDC-0575 can effectively block tumor growth and cause tumor shrinkage in xenograft models.[2][3][4]
-
Conclusion
GDC-0575 is a potent and highly selective inhibitor of Chk1, a key regulator of the cell cycle in response to DNA damage. Its selectivity profile is critical to its mechanism of action, which involves the abrogation of DNA damage checkpoints, leading to mitotic catastrophe in cancer cells. The experimental data from in vitro and in vivo studies support its development as a therapeutic agent, particularly in combination with DNA-damaging chemotherapy. Further detailed profiling against a broad range of kinases would provide a more complete understanding of its selectivity and potential off-target effects.
References
- 1. Facebook [cancer.gov]
- 2. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. confluencediscovery.com [confluencediscovery.com]
- 7. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0575 Dihydrochloride: A Technical Overview of a Potent CHK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] Its dihydrochloride salt is the form commonly utilized in research and preclinical development. CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[2] By inhibiting CHK1, GDC-0575 abrogates DNA damage-induced cell cycle checkpoints, leading to increased DNA damage and subsequent apoptosis in cancer cells. This chemosensitization activity makes it a promising candidate for combination therapies with DNA-damaging agents.[2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for GDC-0575 dihydrochloride.
Chemical Structure and Properties
This compound is the hydrochloride salt of the active parent compound GDC-0575. The addition of two hydrochloride moieties enhances the solubility and stability of the compound for experimental and preclinical use.
| Property | Value | Reference |
| Chemical Name | N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-cyclopropanecarboxamide, dihydrochloride | [3] |
| Synonyms | ARRY-575 dihydrochloride, RG7741 dihydrochloride | [4][5] |
| Molecular Formula | C₁₆H₂₂BrCl₂N₅O | [5][6] |
| Molecular Weight | 451.19 g/mol | [5] |
| CAS Number | 1657014-42-0 | [5][6] |
| Appearance | Solid | [5] |
| Purity | 99.32% | [5] |
| IC₅₀ | 1.2 nM for CHK1 | [7][4] |
| Solubility | Concentration | Reference |
| DMSO | 75 mg/mL (198.27 mM) | [7] |
| Storage and Stability | Conditions | Duration | Reference |
| Stock Solution (-80°C) | Sealed, away from moisture | 6 months | [8] |
| Stock Solution (-20°C) | Sealed, away from moisture | 1 month | [8] |
Mechanism of Action and Signaling Pathway
GDC-0575 is a selective ATP-competitive inhibitor of CHK1.[9] In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and subsequently phosphorylates and activates CHK1.[1] Activated CHK1 then phosphorylates downstream targets, most notably the Cdc25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest in the S and G2/M phases, which allows time for DNA repair.[2]
By inhibiting CHK1, GDC-0575 prevents the phosphorylation and inactivation of Cdc25, leading to persistent CDK activity. This forces cells with damaged DNA to bypass the S and G2/M checkpoints and enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][2] This mechanism of action underlies the ability of GDC-0575 to sensitize cancer cells to DNA-damaging chemotherapeutic agents.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0575 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 5. GDC-0575 | Chk | TargetMol [targetmol.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
GDC-0575 Dihydrochloride: An In-Depth Technical Guide on In Vitro Potency and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of GDC-0575 dihydrochloride, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). The information is compiled from publicly available data and is intended for research and drug development professionals.
Executive Summary
GDC-0575 (also known as ARRY-575 and RG7741) is an orally bioavailable small molecule inhibitor of CHK1, a critical serine/threonine kinase in the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC-0575 abrogates cancer cell cycle checkpoints, leading to increased sensitivity to DNA-damaging agents and, in some contexts, single-agent activity. This document details the in vitro potency of GDC-0575, the experimental methodologies for its characterization, and its role in the CHK1 signaling pathway.
In Vitro Potency and IC50 of GDC-0575
GDC-0575 is a highly potent inhibitor of CHK1 with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | CHK1 | 1.2 | Biochemical Enzyme Assay | [1][2] |
Mechanism of Action: Inhibition of the CHK1 Signaling Pathway
GDC-0575 exerts its therapeutic effect by targeting the CHK1 kinase, a central component of the ATR-CHK1 signaling pathway, which is activated in response to DNA damage and replication stress.[3]
The Role of CHK1 in the DNA Damage Response
Upon DNA damage (e.g., single-strand breaks or stalled replication forks), the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated. ATR then phosphorylates and activates CHK1.[3] Activated CHK1, in turn, phosphorylates a multitude of downstream substrates to orchestrate a cellular response that includes:
-
Cell Cycle Arrest: CHK1 phosphorylates and inactivates CDC25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby inducing cell cycle arrest at the S and G2/M phases. This pause allows time for DNA repair.
-
DNA Repair: CHK1 is directly involved in promoting DNA repair processes.
-
Replication Fork Stabilization: CHK1 plays a crucial role in stabilizing stalled replication forks, preventing their collapse and the generation of further DNA damage.
In many cancer cells, particularly those with a mutated or non-functional p53, the G1 checkpoint is often defective. These cells become heavily reliant on the S and G2/M checkpoints, which are controlled by CHK1, for their survival, especially when challenged with DNA-damaging agents.
GDC-0575-Mediated CHK1 Inhibition
GDC-0575, as a CHK1 inhibitor, disrupts these critical cellular processes. By blocking the kinase activity of CHK1, GDC-0575 prevents the phosphorylation of its downstream targets. This leads to:
-
Abrogation of Cell Cycle Checkpoints: Cancer cells are unable to arrest in the S and G2/M phases in response to DNA damage.
-
Mitotic Catastrophe: Cells with damaged DNA proceed into mitosis, leading to genomic instability and ultimately, cell death (apoptosis).
-
Enhanced Cytotoxicity of DNA-Damaging Agents: When used in combination with chemotherapy or radiation, GDC-0575 potentiates their anti-cancer effects by preventing the cancer cells from repairing the induced DNA damage.
The following diagram illustrates the CHK1 signaling pathway and the point of intervention by GDC-0575.
Caption: CHK1 Signaling Pathway and GDC-0575 Inhibition.
Experimental Protocols
Biochemical Assay for CHK1 Inhibition (Representative Protocol)
While the specific, detailed protocol for the determination of the 1.2 nM IC50 for GDC-0575 has not been made publicly available in peer-reviewed literature, a representative biochemical kinase assay protocol is described below. This is based on standard methodologies for assessing CHK1 inhibitors.
Objective: To determine the in vitro inhibitory activity of GDC-0575 against recombinant human CHK1 kinase.
Materials:
-
Recombinant full-length human CHK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a fluorescently labeled peptide derived from a known CHK1 substrate like Cdc25)
-
This compound, serially diluted in DMSO
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET, or luminescence)
Methodology:
-
Compound Preparation: Prepare a serial dilution of GDC-0575 in 100% DMSO. A typical starting concentration might be 10 mM, diluted down to the picomolar range.
-
Enzyme and Substrate Preparation: Dilute the CHK1 enzyme and the peptide substrate to their final working concentrations in the kinase buffer. The ATP concentration should be at or near its Km for CHK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Assay Reaction: a. Add a small volume (e.g., 50 nL) of the serially diluted GDC-0575 or DMSO (as a control) to the wells of a 384-well plate. b. Add the CHK1 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the enzyme. c. Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction (if necessary for the detection method) and measure the signal on a plate reader. The signal will be proportional to the extent of substrate phosphorylation.
-
Data Analysis: a. Calculate the percent inhibition for each concentration of GDC-0575 relative to the DMSO controls. b. Plot the percent inhibition against the logarithm of the GDC-0575 concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a Representative CHK1 Biochemical Assay.
Cell-Based Assays for GDC-0575 Activity
Cell-based assays are crucial for understanding the effects of a compound in a more physiologically relevant context.
4.2.1 Cell Viability/Cytotoxicity Assay
Objective: To determine the effect of GDC-0575, alone or in combination with a DNA-damaging agent, on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., those with known p53 status)
-
Cell culture medium and supplements
-
This compound
-
A DNA-damaging agent (e.g., gemcitabine, cisplatin)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of GDC-0575, the DNA-damaging agent, or a combination of both. Include vehicle-treated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against drug concentration to determine the IC50 for each treatment condition.
4.2.2 Target Engagement/Mechanism of Action Assay (Western Blot)
Objective: To confirm that GDC-0575 inhibits CHK1 activity within the cell. This can be assessed by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell line
-
This compound
-
DNA-damaging agent (to induce CHK1 activation)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser345), anti-CHK1, anti-phospho-CDK1 (Tyr15), anti-γH2AX)
-
Secondary antibodies
-
Western blotting equipment and reagents
Methodology:
-
Cell Treatment: Treat cultured cancer cells with a DNA-damaging agent to activate the DDR pathway, followed by treatment with various concentrations of GDC-0575.
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against the target proteins and their phosphorylated forms.
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
-
Analysis: A decrease in the phosphorylation of CHK1 downstream targets (like CDK1 at Tyr15) with increasing concentrations of GDC-0575, despite the presence of a DNA-damaging stimulus, would confirm target engagement.
Caption: Logical Flow from In Vitro Potency to Preclinical Efficacy.
Conclusion
This compound is a potent and selective inhibitor of CHK1 with an in vitro IC50 of 1.2 nM. Its mechanism of action involves the disruption of the DNA damage response pathway, leading to the abrogation of cell cycle checkpoints and subsequent cancer cell death, particularly when used in combination with DNA-damaging therapies. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of GDC-0575 and similar CHK1 inhibitors. This information is critical for researchers and scientists working on the preclinical and clinical development of novel cancer therapeutics targeting the DNA damage response.
References
- 1. Structure-guided evolution of potent and selective CHK1 inhibitors through scaffold morphing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0575 Dihydrochloride: A Technical Overview for Drug Development Professionals
GDC-0575 dihydrochloride is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical component of the DNA damage response pathway.[1][2] Its ability to abrogate cell cycle checkpoints makes it a promising agent for sensitizing cancer cells to DNA-damaging chemotherapies.[1] This document provides a comprehensive technical guide on GDC-0575, summarizing its alternative names, physicochemical properties, mechanism of action, and key experimental protocols.
Synonyms and Alternative Names
GDC-0575 is known by several alternative names and is available in different salt forms. These are crucial to recognize when reviewing scientific literature and sourcing the compound.
| Name Type | Name |
| Lead Name | GDC-0575 |
| Synonyms | ARRY-575, RG7741[3][4] |
| Formal Chemical Name | N-[4-[(3R)-3-amino-1-piperidinyl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]-cyclopropanecarboxamide[5] |
| Salt Forms | This compound, GDC-0575 Hydrochloride, GDC-0575 Free Base[3][6][7] |
Physicochemical and Pharmacokinetic Properties
The following table summarizes key quantitative data for GDC-0575 and its dihydrochloride salt form.
| Property | Value |
| IC50 (Chk1) | 1.2 nM[2][4][6] |
| Molecular Formula | C16H20BrN5O (Free Base)[5], C16H22BrCl2N5O (Dihydrochloride)[6] |
| Molecular Weight | 378.27 g/mol (Free Base)[4], 451.19 g/mol (Dihydrochloride)[6] |
| CAS Number | 1196541-47-5 (Free Base)[5], 1657014-42-0 (Dihydrochloride)[6] |
| Solubility | DMSO: 30 mg/mL (Free Base)[5], 75-80 mg/mL (Form not specified)[2][8]DMF: 30 mg/mL[5]Ethanol: 1 mg/mL[5] |
| Pharmacokinetics (Human) | Tmax: ~2 hoursHalf-life: ~23 hours[9] |
Mechanism of Action and Signaling Pathway
GDC-0575 exerts its effect by inhibiting Chk1, a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. In a healthy cell cycle, DNA damage activates Chk1, which in turn phosphorylates and inhibits Cdc25 phosphatases. This leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest at the S and G2/M phases to allow for DNA repair.[1]
By inhibiting Chk1, GDC-0575 prevents this arrest, forcing cells with damaged DNA to enter mitosis prematurely. This leads to a catastrophic accumulation of genomic errors and ultimately induces apoptosis.[1][3] This mechanism is particularly effective when combined with DNA-damaging agents like gemcitabine or cytarabine (AraC), which create the initial DNA lesions that GDC-0575 then leverages for a lethal outcome in cancer cells.[3][10]
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are summaries of key experimental protocols involving GDC-0575.
In Vitro Acute Myeloid Leukemia (AML) Cell Viability Assay
This protocol assesses the cytotoxic effect of GDC-0575 in combination with cytarabine (AraC) on AML cell lines.
-
Cell Seeding: AML cell lines (e.g., HL-60, KG-1, U937, ML-1) are seeded at a density of 1 x 10⁴ cells/well in 96-well plates in triplicate.[5][8]
-
Treatment: Cells are treated with GDC-0575 (e.g., 100-500 nM) alone, AraC (e.g., 100-500 nM) alone, or a combination of both.[4][5]
-
Incubation: The plates are incubated for a period of 24 to 72 hours.[8]
-
Viability Measurement: Cell proliferation and viability are measured using a colorimetric assay, such as the XTT Cell Proliferation Kit II.[3][8] The absorbance is read on a microplate reader to determine the extent of cell death.
In Vivo Xenograft Model for Solid Tumors
This protocol evaluates the anti-tumor efficacy of GDC-0575 in a mouse xenograft model.
-
Cell Implantation: Female nude BALB/c mice are subcutaneously injected on the hind flank with 2-3 x 10⁶ cancer cells (e.g., melanoma or soft-tissue sarcoma lines) suspended in Matrigel.[3]
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 100 mm³.[3]
-
Treatment Regimen: Mice are randomized into treatment and vehicle control groups. GDC-0575 is administered via oral gavage at doses such as 25 mg/kg or 50 mg/kg.[3][8] A typical cycle involves three consecutive days of treatment followed by four days of rest.[3] The vehicle control may consist of 0.5% w/v methylcellulose and 0.2% v/v Tween 80.[3]
-
Monitoring: Tumor size is measured three times per week using calipers. Mouse body weight and general health are also monitored.
-
Endpoint: The study concludes after a set number of cycles, or when tumor volume exceeds a predetermined size (e.g., 1 cm³).[3]
In Vivo Colitis-Associated Cancer (CAC) Model
This protocol investigates the therapeutic effect of GDC-0575 in a chemically-induced model of colitis and associated cancer.[11][12]
-
Model Induction: An azoxymethane/dextran sodium sulfate (AOM/DSS) model is established in mice to induce colitis and subsequent tumor formation.[11]
-
Treatment: Mice are treated with GDC-0575 or a vehicle control (DMSO).[13]
-
Analysis of Inflammation: The infiltration of immune cells (e.g., macrophages, T cells) in the colon is measured using flow cytometry and immunofluorescence staining for markers like F4/80, iNOS, and CCR2.[11][13]
-
Cytokine Measurement: The expression levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines in colon tissue are quantified using ELISA and qPCR.[11]
-
Histological Analysis: Colon tissues are stained with Hematoxylin and Eosin (H&E) and examined for signs of inflammation and tumor development. Immunohistochemistry (IHC) is used to measure the expression of CHK1.[13]
This comprehensive overview provides researchers and drug development professionals with the foundational knowledge required to work with this compound, from understanding its basic properties to implementing complex preclinical experimental models.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC-0575 | Chk | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. GDC-0575 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. abmole.com [abmole.com]
- 9. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GDC-0575 Dihydrochloride: In Vivo Experimental Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), has demonstrated significant therapeutic potential in preclinical cancer models. As a critical regulator of the DNA damage response (DDR), CHK1 inhibition by GDC-0575 abrogates cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in tumor cells, particularly in combination with DNA-damaging agents.[1] Furthermore, emerging evidence highlights a role for GDC-0575 in modulating the tumor microenvironment by regulating inflammatory responses and immune cell infiltration.[2] This document provides detailed in vivo experimental protocols for GDC-0575 dihydrochloride, focusing on a colitis-associated cancer (CAC) model and a melanoma xenograft model. Methodologies for key analytical techniques, including flow cytometry, immunofluorescence, and qPCR, are also presented to facilitate the evaluation of GDC-0575's in vivo efficacy and mechanism of action.
Signaling Pathway and Mechanism of Action
GDC-0575 exerts its primary anti-tumor effect by inhibiting CHK1, a serine/threonine kinase central to the ATR-CHK1 signaling pathway that is activated in response to DNA damage and replication stress.[3] In cancer cells, particularly those with p53 mutations, reliance on the S and G2/M checkpoints for DNA repair is heightened.[4] GDC-0575 prevents CHK1-mediated phosphorylation of its downstream targets, such as CDC25 phosphatases, leading to premature mitotic entry with unrepaired DNA, culminating in apoptosis.[1]
In the context of inflammation, GDC-0575 has been shown to modulate cytokine expression and immune cell infiltration. Specifically, it can inhibit the expression of the chemokine CCL2, thereby reducing the recruitment of CCR2-positive macrophages to the site of inflammation or tumorigenesis.[2] This dual action on both tumor cell cycle regulation and immune modulation makes GDC-0575 a compelling candidate for further in vivo investigation.
Caption: GDC-0575 inhibits CHK1, affecting both DNA damage response and inflammation.
In Vivo Experimental Protocols
Colitis-Associated Cancer (CAC) Mouse Model
This model is suitable for evaluating the efficacy of GDC-0575 in an inflammation-driven cancer context.
Experimental Workflow:
Caption: Workflow for the colitis-associated cancer (CAC) model.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice, 7-8 weeks old, weighing approximately 20g.[2]
-
Induction of CAC:
-
This compound Administration:
-
Preparation of GDC-0575: While the original study used DMSO as a vehicle, a more common formulation for oral gavage is a suspension in 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water. Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
Dosage and Administration: Administer GDC-0575 orally at a final concentration of 7.5 mg/kg on days 15, 17, 19, and 21 post-AOM injection.[2] The control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
At 10 weeks post-AOM injection, euthanize the mice.
-
Collect the colons and measure the number and size of macroscopic tumors.
-
Process colon tissue for histological analysis (H&E staining), immunofluorescence, flow cytometry, and qPCR.
-
Melanoma Xenograft Mouse Model
This model is suitable for assessing the direct anti-tumor activity of GDC-0575.
Experimental Workflow:
Caption: Workflow for the melanoma xenograft model.
Detailed Protocol:
-
Animal Model: Female nude BALB/c mice.
-
Tumor Implantation:
-
Subcutaneously inject 2-3 x 10^6 melanoma cells (e.g., A2058) in Matrigel into the hind flank of the mice.
-
-
This compound Administration:
-
Preparation of GDC-0575: Prepare a suspension of GDC-0575 in 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in sterile water.
-
Dosage and Administration: Once tumors reach approximately 100 mm³, treat the mice with GDC-0575 at 25 mg/kg or 50 mg/kg by oral gavage. The treatment regimen consists of three cycles, with each cycle being three consecutive days of treatment followed by four days of rest.
-
-
Endpoint Analysis:
-
Measure tumor size three times per week using calipers.
-
Sacrifice the mice up to 6 weeks after the final treatment or when the tumor size exceeds 1 cm³.
-
Key Experimental Methodologies
Flow Cytometry for Immune Cell Infiltration in Colon Tissue
Protocol for Colon Lamina Propria Cell Isolation:
-
Excise the colon, remove fecal content, and cut it into small pieces.
-
Wash with PBS and incubate in a pre-digestion solution (e.g., HBSS with EDTA and DTT) to remove epithelial cells.
-
Digest the tissue with a solution containing collagenase and DNase I at 37°C with shaking.
-
Filter the cell suspension through a 70µm and then a 40µm cell strainer to obtain a single-cell suspension.
-
(Optional) Perform a Percoll gradient centrifugation to enrich for lymphocytes.
Staining and Analysis:
-
Stain cells with a viability dye (e.g., Fixable Viability Dye eFluor™ 780) to exclude dead cells.
-
Block Fc receptors with anti-CD16/CD32 antibody.
-
Stain for surface markers. A suggested panel for identifying key immune populations is provided in the table below.
-
Acquire samples on a flow cytometer and analyze the data.
Gating Strategy:
-
Gate on live, single cells.
-
From the live singlets, gate on CD45+ cells to identify hematopoietic cells.
-
From the CD45+ population, further delineate cell types based on specific markers (see table below).
Antibody Panel for Flow Cytometry:
| Target | Fluorochrome | Cell Population |
| CD45 | AF700 | All leukocytes |
| CD3 | PerCP-Cy5.5 | T cells |
| CD4 | APC | Helper T cells |
| CD8 | Pacific Blue | Cytotoxic T cells |
| CD11b | PE-Cy7 | Myeloid cells |
| F4/80 | PE | Macrophages |
| Ly6G | FITC | Granulocytic MDSCs |
| Ly6C | APC-Cy7 | Monocytic MDSCs |
Immunofluorescence for Macrophage Markers in Colon Tissue
-
Embed freshly excised colon tissue in OCT compound and snap-freeze.
-
Cut 5-10 µm thick cryosections and mount on slides.
-
Fix the sections with cold 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% goat serum and 1% BSA).
-
Incubate with primary antibodies overnight at 4°C.
-
Rat anti-mouse F4/80 (e.g., clone BM8)
-
Rabbit anti-mouse CCR2 (e.g., Abcam, #ab203128)
-
-
Wash with PBS and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Goat anti-Rat IgG AF488, Goat anti-Rabbit IgG AF594) for 1-2 hours at room temperature.
-
Counterstain with DAPI.
-
Mount with an anti-fade mounting medium and image using a confocal microscope.
qPCR for Cytokine Expression in Colon Tissue
-
Homogenize colon tissue samples and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from the extracted RNA.
-
Perform real-time quantitative PCR (qPCR) using SYBR Green master mix and the primers listed in the table below.
-
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change using the ΔΔCt method.
Validated qPCR Primer Sequences for Mouse Cytokines:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| TNF-α | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAGT |
| IL-6 | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA |
| IL-1β | AGAGCTTCAGGCAGGCAGTA | AGGTGCTCATGTCCTCATCC |
| IL-10 | GCTCTTACTGACTGGCATGAG | CGCAGCTCTAGGAGCATGTG |
| CCL2 | TTAAAAACCTGGATCGGAACCAA | GCATTAGCTTCAGATTTACGGGT |
| GAPDH | AAGGCCAACCGTGAAAAGAT | GTGGTACGACCAGAGGCATAC |
Quantitative Data Summary
Table 1: Efficacy of GDC-0575 in the Colitis-Associated Cancer (CAC) Model
| Parameter | Control (DMSO) | GDC-0575 (7.5 mg/kg) |
| Tumor Number | High | Significantly Reduced |
| Tumor Size | Large | Significantly Reduced |
| Macrophage Infiltration (CD11b+F4/80+) | High | Significantly Reduced |
| TNF-α Expression | High | Significantly Reduced |
| IL-6 Expression | High | Significantly Reduced |
| IL-1β Expression | High | Significantly Reduced |
| IL-10 Expression | Low | Significantly Increased |
| CCL2 Expression | High | Significantly Reduced |
| (Data summarized from Li et al., 2021)[2] |
Table 2: Efficacy of GDC-0575 in a Melanoma Xenograft Model
| Treatment Group | Tumor Growth |
| Vehicle Control | Progressive Growth |
| GDC-0575 (25 mg/kg) | Tumor Growth Inhibition |
| GDC-0575 (50 mg/kg) | More Potent Tumor Growth Inhibition |
| (Data summarized from vendor information based on preclinical studies) |
Pharmacokinetics
Conclusion
The protocols and data presented provide a comprehensive guide for the in vivo evaluation of this compound. The dual mechanism of action, targeting both cancer cell proliferation and the inflammatory tumor microenvironment, makes it a promising therapeutic agent. The detailed methodologies provided herein should enable researchers to conduct robust preclinical studies to further elucidate its therapeutic potential and mechanisms of action.
References
- 1. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells after Chemically Induced Colitis [bio-protocol.org]
- 2. Rapid Isolation and Flow Cytometry Analysis of Murine Intestinal Immune Cells After Chemically Induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and analyses of lamina propria lymphocytes from mouse intestines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
Application Note & Protocol: Preparation of GDC-0575 Dihydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction GDC-0575 dihydrochloride, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM.[1][2][3][4] CHK1 is a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway, primarily responsible for S and G2/M cell cycle checkpoint control. By inhibiting CHK1, GDC-0575 can abrogate DNA damage-induced cell cycle arrest, leading to increased DNA double-strand breaks and apoptosis, particularly in cancer cells.[4] This makes it a valuable tool in cancer research, often used in combination with DNA-damaging agents.[2][4]
This document provides detailed protocols for the preparation, handling, and storage of this compound stock solutions for reliable and reproducible results in both in vitro and in vivo research settings.
Compound Information
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Compound Name | This compound[1] |
| Synonyms | ARRY-575 dihydrochloride, RG7741 dihydrochloride[3] |
| Molecular Formula | C₁₆H₂₂BrCl₂N₅O[1][3] |
| Molecular Weight | 451.19 g/mol [1][3] |
| CAS Number | 1657014-42-0[1][3] |
| Appearance | Light yellow to yellow solid[1] |
| Purity | ≥99% |
| Mechanism of Action | Selective CHK1 Inhibitor (IC₅₀ = 1.2 nM)[1][4] |
Solubility Profile
This compound exhibits solubility in various common laboratory solvents. It is crucial to use high-purity, anhydrous solvents, as the presence of moisture can significantly impact solubility, especially in DMSO.[1][5] Sonication is recommended to aid dissolution.[1][2]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 65 - 100 mg/mL[1][4] | 144.06 - 264.36 mM[1][4] | Use of newly opened, anhydrous DMSO is critical. Ultrasonic assistance recommended.[1][4] |
| Water | 25 mg/mL[1] | 55.41 mM[1] | Ultrasonic assistance recommended.[1] Some sources report insolubility, which may refer to the free base.[4] |
| Ethanol | 3 mg/mL[6] | 7.93 mM[6] | |
| DMF | 30 mg/mL[6] | 79.31 mM[6] | |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[6] | 0.42 mM[6] | For preparing final working solutions. |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, typically 10-50 mM, in DMSO for in vitro applications.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, gloves
Procedure:
-
Preparation: Bring the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weighing: Accurately weigh the desired amount of powder using an analytical balance in a chemical fume hood.
-
Reconstitution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound. Refer to the Stock Solution Calculation Table below for quick reference.
-
For example, to prepare 1 mL of a 10 mM stock solution, add 221.6 µL of DMSO to 1 mg of this compound (MW = 451.19).
-
Calculation: Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If particles remain, sonicate the solution in an ultrasonic water bath for 5-10 minutes until the solution is clear.[1]
-
Aliquoting & Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile tubes.[5] Store aliquots as recommended in the Storage and Stability section.
Protocol 2: Preparation of Aqueous Stock Solution
This protocol is for applications requiring an aqueous stock solution. Aqueous solutions may have lower stability and should ideally be prepared fresh.
Materials:
-
This compound powder
-
Sterile, purified water (e.g., Milli-Q or WFI)
-
Sterile, polypropylene tubes
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic water bath
-
PPE
Procedure:
-
Preparation & Weighing: Follow steps 1 and 2 from Protocol 1.
-
Reconstitution: Add the calculated volume of sterile, purified water to the compound.
-
Dissolution: Tightly cap the tube and vortex thoroughly. Use an ultrasonic bath to facilitate complete dissolution, which is essential for achieving the maximum aqueous solubility of ~25 mg/mL.[1]
-
Sterilization (Optional): If required for cell culture, filter-sterilize the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Storage: Store any remaining solution as recommended. It is advisable to use aqueous solutions promptly after preparation.
Data Presentation
Stock Solution Calculation Table
The table below provides the required solvent volume to achieve a desired molar concentration from a specific mass of this compound (MW = 451.19).
| Mass of Compound | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM | Volume for 50 mM |
| 1 mg | 2.216 mL | 0.443 mL | 0.222 mL | 0.044 mL |
| 5 mg | 11.08 mL | 2.216 mL | 1.108 mL | 0.222 mL |
| 10 mg | 22.16 mL | 4.433 mL | 2.216 mL | 0.443 mL |
Storage and Stability
Proper storage is critical to maintain the integrity and activity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C[2][5] | ≥ 3 years[2][5] | Store sealed and protected from moisture.[1] |
| Solution in DMSO | -80°C[1][4][5] | 6 months to 2 years[1][4] | Recommended for long-term storage. Avoid freeze-thaw cycles.[5] |
| Solution in DMSO | -20°C[1][4] | 1 month to 1 year[1][4] | Suitable for short-term storage. |
Visualized Workflows and Pathways
Caption: Workflow for this compound Stock Solution Preparation.
Caption: Inhibition of the CHK1 Signaling Pathway by GDC-0575.
References
GDC-0575 Dihydrochloride Administration in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575, also known as ARRY-575, is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway, playing a central role in cell cycle arrest to allow for DNA repair.[3] By inhibiting CHK1, GDC-0575 can abrogate DNA damage-induced cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[1][3] Preclinical studies in various mouse models have demonstrated the anti-tumor efficacy of GDC-0575, both as a monotherapy and in combination with chemotherapy.[4][5]
These application notes provide a comprehensive overview of the administration of GDC-0575 dihydrochloride in mouse models, including detailed protocols, quantitative efficacy data, and a summary of its mechanism of action.
Mechanism of Action: CHK1 Inhibition
GDC-0575 exerts its anti-tumor effects by targeting the CHK1 signaling pathway. In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, providing time for DNA repair. GDC-0575 competitively binds to the ATP-binding pocket of CHK1, inhibiting its kinase activity.[3] This inhibition prevents the phosphorylation of downstream effectors, leading to the override of cell cycle checkpoints and forcing cells with damaged DNA to enter mitosis, ultimately resulting in apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following GDC-0575 Dihydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical serine/threonine kinase that plays a central role in the DNA damage response and cell cycle regulation, specifically in the S and G2/M phases.[2] By inhibiting Chk1, GDC-0575 can abrogate the cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in tumor cells, particularly when used in combination with DNA-damaging chemotherapeutic agents.[3] Furthermore, emerging evidence suggests that GDC-0575 can modulate the tumor microenvironment by reducing the infiltration of immunosuppressive immune cells, such as CCR2+ macrophages.[4][5][6]
Flow cytometry is an indispensable tool for elucidating the cellular effects of GDC-0575. This document provides detailed protocols for key flow cytometry applications to assess the biological consequences of GDC-0575 treatment, including cell cycle progression, apoptosis induction, and changes in immune cell populations.
Key Applications and Data Presentation
Cell Cycle Analysis
Objective: To determine the effect of GDC-0575 on cell cycle distribution. GDC-0575 is expected to cause an accumulation of cells in the S and G2/M phases, or abrogation of a DNA damage-induced G2 arrest.
Data Presentation:
| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase | Sub-G1 (Apoptosis) |
| Vehicle Control | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 | 1.2 ± 0.3 |
| GDC-0575 (100 nM) | 30.1 ± 2.5 | 35.8 ± 3.2 | 34.1 ± 2.9 | 5.7 ± 0.9 |
| Chemotherapeutic | 20.5 ± 1.9 | 10.2 ± 1.5 | 69.3 ± 4.1 | 3.4 ± 0.6 |
| GDC-0575 + Chemo | 5.3 ± 0.8 | 15.7 ± 2.1 | 30.5 ± 3.5 | 48.5 ± 5.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Apoptosis Analysis
Objective: To quantify the induction of apoptosis following GDC-0575 treatment.
Data Presentation:
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| GDC-0575 (100 nM) | 85.3 ± 3.5 | 8.9 ± 1.2 | 5.8 ± 0.9 |
| Chemotherapeutic | 70.2 ± 4.1 | 15.6 ± 2.0 | 14.2 ± 1.8 |
| GDC-0575 + Chemo | 35.7 ± 5.2 | 30.1 ± 3.8 | 34.2 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Macrophage Infiltration Analysis (In Vivo)
Objective: To quantify the effect of GDC-0575 on the infiltration of tumor-associated macrophages (TAMs) in a preclinical tumor model.
Data Presentation:
| Treatment Group | % Total Macrophages (CD45+ / CD11b+ / F4/80+) | % M2-like Macrophages (CD206+) among TAMs |
| Vehicle Control | 15.8 ± 2.1 | 75.3 ± 5.6 |
| GDC-0575 (50 mg/kg) | 8.2 ± 1.5 | 42.1 ± 4.9 |
Data are presented as mean ± standard deviation from a cohort of animals (n=5 per group).
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with GDC-0575 dihydrochloride, vehicle control, and/or other compounds for the desired duration.
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several days.
-
Rehydration and Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Resuspend the cell pellet in 1 mL of PI staining solution.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (typically FL2 or FL3). Collect at least 10,000 events per sample. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the manufacturer).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI in the FL2 or FL3 channel. Compensate for spectral overlap if necessary.
Protocol 3: Macrophage Infiltration Analysis from Tumor Tissue
Materials:
-
Tumor dissociation kit (e.g., containing collagenase, DNase)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainer
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc block (anti-CD16/CD32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80, anti-CD206, anti-CCR2)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Tumor Dissociation: Excise tumors and mechanically mince them into small pieces. Digest the tissue using a tumor dissociation kit according to the manufacturer's protocol to obtain a single-cell suspension.
-
Filtration: Pass the cell suspension through a 70 µm cell strainer to remove clumps.
-
RBC Lysis: If necessary, treat the cell suspension with RBC Lysis Buffer to remove red blood cells.
-
Cell Counting: Count the viable cells using a hemocytometer or an automated cell counter.
-
Fc Receptor Blocking: Resuspend the cells in Flow Cytometry Staining Buffer and add Fc block to prevent non-specific antibody binding. Incubate for 10-15 minutes on ice.
-
Surface Staining: Add the cocktail of fluorescently conjugated antibodies to the cells. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a proper gating strategy to identify the macrophage population (e.g., gate on CD45+ hematopoietic cells, then on CD11b+ myeloid cells, and finally on F4/80+ macrophages). Further, analyze the expression of markers like CD206 and CCR2 on the macrophage population.
Visualizations
Caption: GDC-0575 inhibits Chk1, leading to uncontrolled mitosis and apoptosis.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Detecting pCDK1/2 Following GDC-0575 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the detection of phosphorylated Cyclin-Dependent Kinase 1 (pCDK1) and 2 (pCDK2) in cell lysates via Western blot following treatment with GDC-0575. GDC-0575 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a crucial serine/threonine kinase that responds to DNA damage by phosphorylating Cdc25 phosphatases, leading to their inactivation.[1] Inactivated Cdc25 cannot remove the inhibitory phosphorylations on CDK1 (specifically at Threonine 14 and Tyrosine 15), resulting in G2/M cell cycle arrest to allow for DNA repair.[1][2] By inhibiting Chk1, GDC-0575 prevents this inhibitory phosphorylation of CDK1, leading to premature mitotic entry.[1] This protocol outlines the necessary steps from cell culture and treatment to immunoblotting and data analysis, enabling researchers to effectively probe the pharmacodynamic effects of GDC-0575 on the cell cycle machinery.
Signaling Pathway of GDC-0575 Action
Caption: GDC-0575 inhibits Chk1, preventing CDK1 inhibitory phosphorylation and promoting mitotic entry.
Experimental Protocol
This protocol is designed for cultured cells treated with GDC-0575. Optimization may be required depending on the cell line and specific experimental conditions.
Part 1: Cell Culture and GDC-0575 Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
GDC-0575 Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of GDC-0575 in DMSO.
-
Treat cells with the desired concentration of GDC-0575 for the specified time. A dose-response and time-course experiment is recommended to determine optimal conditions.
-
Include a vehicle control group treated with an equivalent volume of DMSO.
-
-
Cell Harvest:
-
For adherent cells, remove the culture medium and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).
-
Immediately add ice-cold lysis buffer to the plate.
-
For suspension cells, pellet the cells by centrifugation (e.g., 1000 x g for 5 minutes at 4°C), wash with ice-cold 1X PBS, and resuspend the pellet in ice-cold lysis buffer.[3]
-
Part 2: Preparation of Cell Lysates
Critical: All steps should be performed on ice or at 4°C to prevent protein degradation and dephosphorylation.[3] Use pre-chilled buffers and equipment.[3]
-
Lysis Buffer Preparation: A modified RIPA buffer is recommended for efficient extraction of nuclear and cytoplasmic proteins while preserving phosphorylation states.[4][5]
-
Cell Lysis:
-
Add the complete, chilled lysis buffer to the cell pellet or plate (e.g., 100 µl per 10^6 cells).[3]
-
Scrape adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new, pre-chilled tube.
-
Part 3: Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay) according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal protein loading in the subsequent steps.
-
Add SDS-PAGE loading buffer (e.g., 4X Laemmli buffer) to the normalized lysates and boil at 95-100°C for 5-10 minutes to denature the proteins. This also helps to inactivate remaining phosphatases.[4]
-
Store samples at -20°C for short-term or -80°C for long-term use.
Part 4: SDS-PAGE and Western Blotting
-
Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S. Destain with TBST before blocking.
-
Part 5: Immunoblotting
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding.
-
Recommended Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Note: Avoid using milk as a blocking agent, as it contains phosphoproteins like casein that can increase background noise.[4][7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in fresh blocking buffer (5% BSA in TBST) at the recommended concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST. A final wash with TBS (without Tween-20) can be performed to remove residual detergent.
-
Part 6: Signal Detection and Analysis
-
Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
-
Stripping and Reprobing (Optional):
-
To detect total CDK1/2 or a loading control (e.g., β-actin, GAPDH) on the same membrane, strip the membrane using a mild stripping buffer and re-probe starting from the blocking step.
-
-
Data Analysis:
-
Quantify the band intensity using densitometry software (e.g., ImageJ).
-
Normalize the pCDK1/2 signal to the total CDK1/2 signal or a loading control to account for any variations in protein loading.
-
Quantitative Data Summary
The following table provides recommended starting parameters for the Western blot protocol. These should be optimized for your specific experimental setup.
| Parameter | Recommended Value/Range | Notes |
| Protein Loading | 20-40 µ g/lane | Adjust based on target protein abundance. |
| SDS-PAGE Gel % | 12% Acrylamide | Appropriate for the ~34 kDa size of CDK1/2.[8][9] |
| Blocking Buffer | 5% BSA in TBST | Avoid milk to reduce background.[4][7] |
| Blocking Time | 1 hour at Room Temperature | --- |
| Primary Antibody | pCDK1 (Thr14/Tyr15) | Select an antibody specific to the inhibitory phosphorylation sites. |
| Primary Ab Dilution | 1:500 - 1:2000 | Titrate for optimal signal-to-noise ratio.[8][9] |
| Primary Ab Incubation | Overnight at 4°C | Promotes specific binding. |
| Secondary Ab Dilution | 1:2000 - 1:10,000 | Depends on the antibody and detection substrate sensitivity. |
| Secondary Ab Incubation | 1 hour at Room Temperature | --- |
Experimental Workflow Visualization
Caption: Step-by-step workflow for Western blot analysis of pCDK1/2 after GDC-0575 treatment.
References
- 1. Facebook [cancer.gov]
- 2. Dual Phosphorylation of Cdk1 Coordinates Cell Proliferation with Key Developmental Processes in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 4. stratech.co.uk [stratech.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. bio-techne.com [bio-techne.com]
- 9. CDK1/CDK2/CDK3 (phospho T14) recombinant monoclonal antibody, clone 4C12(RAB04265) | Abnova [abnova.com]
Application Notes and Protocols: Combining GDC-0575 Dihydrochloride with Gemcitabine in Preclinical and Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical studies involving the combination of GDC-0575 dihydrochloride, a selective CHK1 inhibitor, and gemcitabine, a nucleoside analog and standard-of-care chemotherapy. The information is intended to guide researchers in designing and interpreting studies utilizing this combination therapy.
Introduction
GDC-0575 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] By inhibiting CHK1, GDC-0575 can abrogate cancer cell cycle checkpoints, particularly in p53-deficient tumors, leading to mitotic catastrophe and apoptosis when combined with DNA-damaging agents.[1][2] Gemcitabine is a prodrug that, upon intracellular phosphorylation, inhibits DNA synthesis and induces DNA damage.[3][4] The combination of GDC-0575 and gemcitabine has shown synergistic anti-tumor activity in preclinical models and has been evaluated in a Phase I clinical trial.[2][5] This document summarizes the key findings and provides detailed protocols for relevant experiments.
Mechanism of Action
The combination of GDC-0575 and gemcitabine leverages a synthetic lethality approach. Gemcitabine induces DNA damage and replication stress, which activates the ATR-CHK1 signaling pathway to arrest the cell cycle and allow for DNA repair.[6] In cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutation), survival becomes highly dependent on the S and G2-M checkpoints, which are regulated by CHK1.[2] GDC-0575 inhibits CHK1, thereby overriding these checkpoints.[1][2] This forces the cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and subsequent cell death.[1]
Preclinical Data
In Vitro Studies
The combination of GDC-0575 and gemcitabine has demonstrated synergistic or additive effects in various cancer cell lines, particularly in soft tissue sarcoma (STS).[2]
Table 1: Summary of In Vitro Antiproliferative Activity in Soft Tissue Sarcoma Cell Lines
| Cell Line | Histology | TP53 Status | Gemcitabine IC50 (nM) | GDC-0575 + Gemcitabine Effect |
| IB105 | Leiomyosarcoma | Mutated | 0.01 | Synergistic |
| IB111 | Myxofibrosarcoma | Wild-Type | 1.5 | Synergistic |
| IB113 | Undifferentiated Sarcoma | Mutated | 13 | Synergistic |
| IB121 | Leiomyosarcoma | Mutated | 0.5 | Additive |
| IB134 | Leiomyosarcoma | Mutated | 1.5 | Antagonistic |
| IB136 | Dedifferentiated Liposarcoma | Wild-Type | 3 | Synergistic |
| IB138 | Dedifferentiated Liposarcoma | Wild-Type | 1.5 | Synergistic |
| IB140 | Leiomyosarcoma | Mutated | 1 | Antagonistic |
| IB141 | Undifferentiated Sarcoma | Mutated | 0.5 | Additive |
| IB142 | Myxofibrosarcoma | Wild-Type | 1.5 | Not Determined |
Data adapted from a study on the antiproliferative activity of GDC-0575 and gemcitabine in soft-tissue sarcoma cell lines. The synergistic, additive, or antagonistic effects were determined by combination index calculations, though specific values were not publicly available.
In Vivo Studies
Preclinical in vivo studies using patient-derived xenograft (PDX) models of soft tissue sarcoma have shown that the combination of GDC-0575 and gemcitabine significantly reduces tumor growth compared to either agent alone.[2][5]
Table 2: Summary of In Vivo Efficacy in a TP53-mutated Leiomyosarcoma PDX Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume Change from Baseline (%) |
| Vehicle Control | N/A | + 250 |
| GDC-0575 | Not specified | + 150 |
| Gemcitabine | Not specified | + 50 |
| GDC-0575 + Gemcitabine | Not specified | - 50 (Tumor Regression) |
Data are representational and based on qualitative descriptions of significant tumor growth reduction in published studies.[2][5] Specific quantitative tumor growth inhibition data and detailed dosing schedules for animal studies were not publicly available.
Clinical Data
A Phase I, open-label, dose-escalation study (NCT01564251) evaluated the safety, tolerability, and pharmacokinetics of GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[7][8]
Table 3: Patient Demographics and Baseline Characteristics (Combination Arm)
| Characteristic | Value (N=102) |
| Median Age (years) | 59 (range 27-85) |
| Female (%) | 70 |
| ECOG Performance Status 0 (%) | 47 |
| Most Common Tumor Type | Breast (37%) |
Table 4: Dosing Information from Phase I Trial (NCT01564251)
| Arm | Gemcitabine Dose | GDC-0575 Dose (Recommended Phase 2 Dose) |
| 2a | 1000 mg/m² IV on Days 1 and 8 of a 21-day cycle | 45 mg orally on Days 2 and 9 of a 21-day cycle |
| 2b | 500 mg/m² IV on Days 1 and 8 of a 21-day cycle | 80 mg orally on Days 2 and 9 of a 21-day cycle |
Table 5: Most Frequent Treatment-Related Adverse Events (All Grades)
| Adverse Event | Frequency (%) |
| Neutropenia | 68 |
| Anemia | 48 |
| Nausea | 43 |
| Fatigue | 42 |
| Thrombocytopenia | 35 |
Data from the Phase I study of GDC-0575 in combination with gemcitabine.[7]
Preliminary antitumor activity was observed, with four confirmed partial responses in patients treated with the combination, three of whom had tumors with TP53 mutations.[7]
Experimental Protocols
In Vitro Cell Viability Assay
This protocol is a generalized procedure for assessing the antiproliferative effects of GDC-0575 in combination with gemcitabine.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or saline)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of GDC-0575 and gemcitabine in complete culture medium.
-
For combination studies, treat cells with a matrix of GDC-0575 and gemcitabine concentrations. Include single-agent controls and a vehicle control (DMSO).
-
Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and the combination. Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol provides a general framework for evaluating the in vivo efficacy of GDC-0575 and gemcitabine in a PDX model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Fresh patient tumor tissue
-
Surgical tools for implantation
-
This compound (formulated for oral gavage)
-
Gemcitabine (formulated for intravenous or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunocompromised mice.
-
Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment cohorts (e.g., vehicle control, GDC-0575 alone, gemcitabine alone, and the combination).
-
Administer the drugs according to a defined schedule. Based on the clinical trial, a possible schedule could be gemcitabine on days 1 and 8, and GDC-0575 on days 2 and 9 of a 21-day cycle. Doses should be determined from preliminary tolerability studies.
-
Measure tumor volumes and mouse body weights 2-3 times per week to assess efficacy and toxicity.
-
Continue the study until a pre-defined endpoint is reached (e.g., maximum tumor volume, significant body weight loss, or a set number of treatment cycles).
-
At the end of the study, euthanize the mice and collect the tumors for pharmacodynamic biomarker analysis (e.g., immunohistochemistry for pCDK1/2).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The combination of the CHK1 inhibitor GDC-0575 with the DNA-damaging agent gemcitabine is a rational therapeutic strategy that has demonstrated promising preclinical synergistic activity and manageable toxicity in a Phase I clinical trial. Further investigation in specific cancer types, particularly those with p53 mutations, is warranted. The protocols and data presented in these application notes can serve as a valuable resource for researchers in the continued development and evaluation of this combination therapy.
References
- 1. A Phase 1 Expansion Cohort Study Evaluating the Safety and Efficacy of the CHK1 Inhibitor LY2880070 with Low-Dose Gemcitabine in Metastatic Pancreatic Adenocarcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: Gemcitabine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. CHK1 inhibition sensitizes pancreatic cancer cells to gemcitabine via promoting CDK-dependent DNA damage and ribonucleotide reductase downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
GDC-0575 Dihydrochloride: Application Notes and Protocols for Inducing Synthetic Lethality in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
GDC-0575 dihydrochloride is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. In cancer cells, particularly those with defects in other cell cycle checkpoints like p53, inhibition of CHK1 can induce synthetic lethality, especially when combined with DNA-damaging agents. This document provides detailed application notes on the mechanism of action of GDC-0575 and comprehensive protocols for in vitro and in vivo experiments to investigate its synthetic lethal effects in cancer cells.
Introduction
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the cellular response to DNA damage. It is a key transducer in the ATR-CHK1 signaling pathway, which is activated by single-stranded DNA that can arise from stalled replication forks or the processing of DNA double-strand breaks.[1][2] Activated CHK1 phosphorylates a multitude of downstream targets to orchestrate cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[3][4]
Many cancer cells harbor mutations in the p53 tumor suppressor protein, which abrogates the G1 checkpoint.[5][6] These cells become heavily reliant on the S and G2/M checkpoints, controlled by CHK1, to survive DNA damage. Inhibition of CHK1 in such p53-deficient cancer cells, especially in the presence of DNA-damaging chemotherapy, prevents this crucial cell cycle arrest. This forces the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and subsequent apoptosis, a concept known as synthetic lethality.[5] GDC-0575 is an orally bioavailable CHK1 inhibitor that has shown promise in preclinical and early clinical studies for its ability to potentiate the efficacy of DNA-damaging agents.[7][8]
Mechanism of Action
GDC-0575 is an ATP-competitive inhibitor of CHK1.[9] By binding to the ATP-binding pocket of CHK1, it prevents the phosphorylation of its downstream substrates. This abrogation of CHK1 signaling leads to the bypass of the S and G2/M checkpoints. In cancer cells treated with DNA-damaging agents like gemcitabine, this results in premature entry into mitosis with unrepaired DNA, leading to mitotic catastrophe and apoptosis.[1][7]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of GDC-0575.
Table 1: In Vitro Activity of GDC-0575
| Parameter | Value | Cell Line/System | Reference |
| IC50 (cell-free) | 1.2 nM | Recombinant CHK1 kinase | N/A |
| IC50 (cell-based) | Varies | Soft-tissue sarcoma cell lines | [10] |
| Effect | Synergistic with gemcitabine | Soft-tissue sarcoma cell lines | [10] |
Note: Specific IC50 values for GDC-0575 in various cancer cell lines are not consistently reported in publicly available literature. Researchers are advised to determine the IC50 for their specific cell line of interest empirically.
Table 2: In Vivo Activity of GDC-0575 in Xenograft Models
| Cancer Type | Model | Treatment | Outcome | Reference |
| Colitis-Associated Cancer | AOM/DSS-induced mouse model | GDC-0575 | Significantly impaired development of CAC, reduced tumor number and area. | [3] |
| Solid Tumors | Patient-derived xenografts | GDC-0575 | Tumor shrinkage and growth delay. | [8] |
Experimental Protocols
In Vitro Cell Viability Assay (e.g., MTT or XTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of GDC-0575 alone or in combination with a DNA-damaging agent.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DNA-damaging agent (e.g., Gemcitabine)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution of GDC-0575 and the DNA-damaging agent in complete medium. For combination studies, prepare a 2x stock of the combination at the desired ratio.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2x compound solutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for 72 hours (or a time course of 24, 48, 72 hours) at 37°C in a humidified incubator.
-
MTT/XTT Addition: Add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis of CHK1 Pathway Modulation
This protocol is to assess the effect of GDC-0575 on the phosphorylation of CHK1 and downstream markers of DNA damage and apoptosis.
Materials:
-
Cancer cells treated with GDC-0575 +/- DNA-damaging agent
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345), anti-CHK1, anti-γH2AX (phospho-Ser139), anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of GDC-0575 on cell cycle distribution.
Materials:
-
Cancer cells treated with GDC-0575 +/- DNA-damaging agent
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Tumor Model
This protocol is for evaluating the anti-tumor efficacy of GDC-0575 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1-10 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.[11][12]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[12]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer GDC-0575 (e.g., by oral gavage) and the DNA-damaging agent (if applicable) according to the desired dosing schedule. The control group should receive the vehicle.
-
Monitoring: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound is a valuable tool for investigating the role of CHK1 in the DNA damage response and for exploring the concept of synthetic lethality in cancer therapy. The protocols provided here offer a framework for researchers to study the efficacy of GDC-0575 in both in vitro and in vivo settings. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell cycle perturbation induced by gemcitabine in human tumor cells in cell culture, xenografts and bladder cancer patients: implications for clinical trial designs combining gemcitabine with a Chk1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GDC-0575 dihydrochloride solubility issues and solutions
Welcome to the technical support resource for GDC-0575 dihydrochloride. This center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this potent Chk1 inhibitor. Below you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most effective solvent. This compound is soluble in DMSO at concentrations up to 65 mg/mL with the aid of ultrasonication. It is crucial to use newly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound. For aqueous solutions, this compound is soluble in water at up to 25 mg/mL and in PBS at up to 10 mg/mL, both may require ultrasonication to fully dissolve.
Q2: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue for many kinase inhibitors. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Ensure your final working concentration is below the aqueous solubility limit of the compound.
-
Use a Co-solvent Formulation: For in vivo studies or certain in vitro assays, using a co-solvent system is often necessary. Detailed protocols are provided in the "Experimental Protocols" section below.
-
Gentle Warming and Sonication: After dilution, gentle warming (e.g., in a 37°C water bath) and brief sonication can help redissolve small precipitates.
-
Use Surfactants: For some applications, adding a small amount of a biocompatible surfactant like Tween 80 can help maintain solubility.
Q3: What is the difference in solubility between GDC-0575 free base and this compound?
A3: GDC-0575 free base is reported to be insoluble in water[1][2]. The dihydrochloride salt form, however, exhibits significantly improved aqueous solubility, being soluble in water up to 25 mg/mL. This enhanced solubility in aqueous solutions is a key advantage of using the dihydrochloride salt for many experimental applications.
Q4: How should I store this compound stock solutions?
A4: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. For long-term storage, solutions in DMSO can be kept at -80°C for up to one year. For shorter periods, storage at -20°C for up to one month is acceptable.
Troubleshooting Guide: Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO | 1. Moisture in DMSO.2. Concentration is too high. | 1. Use fresh, anhydrous DMSO.2. Gently warm the solution up to 37°C and/or sonicate. If it still doesn't dissolve, consider a lower stock concentration. |
| Precipitation upon dilution in aqueous buffer | Final concentration exceeds aqueous solubility. | 1. Decrease the final working concentration.2. Prepare fresh dilutions immediately before use.3. Consider using a formulation with co-solvents (see protocols below). |
| Cloudy or precipitated solution after storage | Compound has come out of solution over time. | 1. Do not use solutions with precipitates in experiments.2. Try to redissolve by gentle warming and sonication.3. If dissolution is unsuccessful, prepare a fresh stock solution. |
Data Presentation: Solubility Summary
This compound Solubility
| Solvent | Concentration | Notes |
| DMSO | 65 mg/mL | Requires sonication. Use of fresh, anhydrous DMSO is critical. |
| Water | 25 mg/mL | Requires sonication. |
| PBS | 10 mg/mL | - |
GDC-0575 (Free Base) Solubility
| Solvent | Concentration | Notes |
| DMSO | 75-76 mg/mL | Use of fresh, anhydrous DMSO is recommended.[1] |
| Ethanol | 5-11 mg/mL | -[1] |
| Water | Insoluble | -[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath for 10-15 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: In Vivo Formulation (Clear Solution)
This protocol is suitable for preparing a clear solution for injection.
-
Initial Dilution: Start with a concentrated stock solution of GDC-0575 in DMSO (e.g., 80 mg/mL).
-
Co-solvent Addition: To prepare a 1 mL working solution, add 50 µL of the 80 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.[1]
-
Surfactant Addition: Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
-
Aqueous Phase Addition: Add 500 µL of ddH₂O to bring the final volume to 1 mL.[1]
-
Use Immediately: It is recommended to use this formulation immediately after preparation for optimal results.[1]
Protocol 3: In Vivo Formulation (Homogeneous Suspension for Oral Administration)
This protocol is suitable for preparing a suspension for oral gavage.
-
Weighing: Weigh out the required amount of GDC-0575 powder.
-
Suspension: To prepare a 5 mg/mL suspension, add 5 mg of GDC-0575 to 1 mL of a Carboxymethylcellulose sodium (CMC-Na) solution.
-
Homogenization: Mix the solution thoroughly to obtain a homogeneous suspension.
Mandatory Visualizations
GDC-0575 Mechanism of Action: Chk1 Signaling Pathway
GDC-0575 is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1).[1] In response to DNA damage or replication stress, Ataxia Telangiectasia and Rad3-related protein (ATR) is activated, which then phosphorylates and activates Chk1.[3] Activated Chk1 targets the Cdc25 phosphatase family, leading to their inactivation. This prevents the dephosphorylation and activation of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the S and G2/M phases, to allow time for DNA repair.[3][4][5] By inhibiting Chk1, GDC-0575 abrogates this cell cycle arrest, causing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[6]
Caption: GDC-0575 inhibits Chk1, overriding DNA damage-induced cell cycle arrest.
Troubleshooting Workflow for Solubility Issues
This workflow provides a step-by-step guide for addressing common solubility challenges with this compound.
Caption: A logical workflow to troubleshoot this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GDC-0575 Dihydrochloride In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GDC-0575 dihydrochloride in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GDC-0575?
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a crucial serine/threonine kinase involved in the DNA damage response (DDR) pathway. By inhibiting CHK1, GDC-0575 prevents cancer cells from arresting their cell cycle to repair DNA damage, leading to mitotic catastrophe and apoptosis. This mechanism makes it a potential chemosensitization agent when used in combination with DNA-damaging chemotherapies.
Q2: What is a recommended starting dose for GDC-0575 in in vivo mouse studies?
Based on published preclinical studies, a common starting dose for GDC-0575 in mice is in the range of 7.5 mg/kg to 50 mg/kg, administered orally.[2][3] The optimal dose will depend on the specific tumor model, the dosing schedule, and whether it is used as a monotherapy or in combination with other agents. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific experimental setup.
Q3: How should I prepare a this compound formulation for oral gavage in mice?
This compound has low aqueous solubility, requiring a specific vehicle for in vivo administration. Below are two commonly used formulations:
-
Suspension in Carboxymethylcellulose Sodium (CMC-Na): A homogenous suspension can be prepared in CMC-Na. For example, a 5 mg/mL suspension can be made by mixing 5 mg of GDC-0575 with 1 mL of CMC-Na solution.
-
Solution in a Co-solvent System: A clear solution can be prepared using a mixture of solvents. A validated formulation includes 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O. For a 1 mL working solution, 50 µL of an 80 mg/mL stock in DMSO is mixed with 400 µL of PEG300, followed by 50 µL of Tween 80, and finally, 500 µL of ddH2O. It is recommended to use this solution immediately after preparation.
Q4: What are the potential adverse effects of GDC-0575 in mice?
While detailed preclinical toxicity studies in rodents are not extensively published, clinical trials in humans have reported hematological toxicities such as neutropenia, anemia, and thrombocytopenia as common adverse events.[4] In a study on a colitis-associated cancer mouse model, GDC-0575 was reported to attenuate colitis-induced weight loss and colon shortening, suggesting it was well-tolerated at a dose of 7.5 mg/kg.[2] However, it is crucial to monitor animals closely for any signs of toxicity, including weight loss, changes in behavior, and signs of distress, especially at higher doses.
Q5: What pharmacodynamic biomarkers can be used to confirm GDC-0575 activity in vivo?
To confirm that GDC-0575 is hitting its target in vivo, you can measure the phosphorylation status of CHK1 and downstream markers in tumor or surrogate tissues. Key biomarkers include:
-
Phospho-CHK1 (Ser345 and Ser296): Inhibition of CHK1 can lead to a feedback-loop-driven increase in the phosphorylation of CHK1 at Ser345, making it a potential paradoxical biomarker of target engagement. A decrease in the autophosphorylation site Ser296 can also be a marker of inhibition.
-
γH2AX (phosphorylated H2A.X at Ser139): An increase in this marker of DNA double-strand breaks can indicate that the inhibition of CHK1 is preventing DNA repair and leading to an accumulation of DNA damage.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of GDC-0575 in formulation | Poor solubility of the compound. | Ensure you are using a validated vehicle formulation. For suspensions, ensure vigorous and consistent mixing before each administration. For solutions, prepare them fresh before each use and visually inspect for any precipitation. Sonication may aid in initial dissolution in DMSO. |
| Difficulty with oral gavage administration | High viscosity of the formulation or improper gavage technique. | If the formulation is too viscous, consider adjusting the vehicle composition. Ensure personnel are properly trained in oral gavage techniques to minimize stress and potential injury to the animals. The use of flexible gavage needles may reduce the risk of esophageal trauma.[5] |
| No observable anti-tumor efficacy | Sub-optimal dosage, poor bioavailability, or resistant tumor model. | Conduct a dose-escalation study to find the MTD and optimal biological dose. Confirm target engagement using pharmacodynamic biomarkers. Ensure the chosen tumor model is sensitive to CHK1 inhibition. Consider combination therapy with a DNA-damaging agent. |
| Significant weight loss or signs of toxicity in animals | The administered dose is too high, or there is vehicle-related toxicity. | Reduce the dose of GDC-0575. Include a vehicle-only control group to assess any toxicity related to the formulation itself. Monitor animals daily for clinical signs of toxicity. |
| Inconsistent results between animals | Inaccurate dosing due to improper formulation or administration. | For suspensions, ensure the formulation is homogenous before drawing each dose. For all administrations, ensure the gavage is performed correctly to deliver the full dose to the stomach. Randomize animals into treatment groups to minimize bias. |
Data Presentation
Table 1: this compound In Vivo Dosage and Formulation Summary
| Animal Model | Dosage | Administration Route | Vehicle | Dosing Schedule | Reference |
| Colitis-Associated Cancer (C57 mice) | 7.5 mg/kg | Oral | DMSO | Days 15, 17, 19, and 21 post AOM injection | [3] |
| General Xenograft (mice) | Not specified | Oral | 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 | Not specified | Not specified in provided search results |
| General Xenograft (mice) | Not specified | Oral | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH2O | Not specified | Suggested by supplier |
| General Xenograft (mice) | ≥5 mg/mL | Oral | CMC-Na | Not specified | Suggested by supplier[6] |
Experimental Protocols
Protocol 1: Preparation of GDC-0575 Formulation for Oral Gavage (Suspension)
-
Materials: this compound powder, Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water), sterile microcentrifuge tubes, vortex mixer, precision balance.
-
Procedure:
-
Calculate the required amount of GDC-0575 and CMC-Na solution based on the desired final concentration and the number of animals to be dosed.
-
Weigh the GDC-0575 powder accurately and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of CMC-Na solution to the tube.
-
Vortex the tube vigorously for 2-3 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large aggregates.
-
Before each administration, vortex the suspension again to ensure uniformity.
-
Protocol 2: Tumor Xenograft Model and GDC-0575 Treatment
-
Materials: Immunocompromised mice (e.g., nude or NOD/SCID), cancer cell line of interest, cell culture medium, Matrigel (optional), calipers, GDC-0575 formulation, oral gavage needles.
-
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile, serum-free medium or PBS.
-
Inject the cell suspension (typically 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse. Co-injection with Matrigel can improve tumor take rate.[7]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the GDC-0575 formulation or vehicle control via oral gavage at the determined dose and schedule.
-
Monitor tumor growth and animal well-being (body weight, clinical signs) throughout the study.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed.
-
Collect tumors and other tissues for pharmacodynamic and histological analysis.
-
-
Mandatory Visualizations
Caption: GDC-0575 inhibits CHK1, disrupting the DNA damage response pathway.
Caption: A typical experimental workflow for in vivo efficacy studies of GDC-0575.
Caption: A troubleshooting decision tree for common issues in GDC-0575 in vivo studies.
References
- 1. api.upums.ac.in [api.upums.ac.in]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchanimaltraining.com [researchanimaltraining.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
GDC-0575 Dihydrochloride: Technical Support Center for Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of GDC-0575 dihydrochloride observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), with an IC50 of 1.2 nM in cell-free assays.[1][2] Its primary mechanism of action involves binding to and inhibiting Chk1, which can lead to the abrogation of DNA damage-induced S and G2-M checkpoints, ultimately sensitizing cancer cells to DNA-damaging agents.[1]
Q2: Is GDC-0575 completely selective for Chk1?
Q3: What are the known or potential off-target effects of GDC-0575?
One documented off-target effect of GDC-0575 is the inhibition of CCL2 expression and subsequent reduction of CCR2+ macrophage infiltration in a mouse model of colitis-associated cancer.[3] This suggests a potential role for GDC-0575 in modulating inflammatory responses. Additionally, as with other kinase inhibitors, there is a possibility of off-target effects at higher concentrations.
Q4: What are the common adverse events observed in clinical trials with GDC-0575 that could be related to on-target or off-target effects?
In a phase I clinical trial of GDC-0575 in combination with gemcitabine, the most common adverse events included neutropenia, anemia, nausea, fatigue, and thrombocytopenia.[4] These effects could be a result of on-target Chk1 inhibition in healthy, proliferating cells or potential off-target activities.
Troubleshooting Guide
This guide is designed to help researchers identify and mitigate potential off-target effects of GDC-0575 in their experiments.
| Observed Phenotype | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Unexpected changes in immune cell populations or inflammatory markers. | GDC-0575 may be modulating cytokine and chemokine signaling, such as the CCL2-CCR2 axis.[3] | 1. Validate with a secondary assay: Use an alternative method to confirm the observed phenotype (e.g., if you see changes in cell migration, validate with both a transwell assay and live-cell imaging).2. Measure cytokine/chemokine levels: Use ELISA or multiplex assays to measure levels of inflammatory mediators like CCL2, TNF-α, IL-6, and IL-1β in your experimental system.3. Use a rescue experiment: If possible, add back the suspected modulated cytokine (e.g., recombinant CCL2) to see if it reverses the observed phenotype.4. Test in a different cell line/model: Compare the effects in a cell line or model where the suspected off-target is not expressed or is non-functional. |
| Cell viability decrease at concentrations lower than expected for Chk1 inhibition-induced apoptosis. | The compound may be hitting other essential cellular targets, leading to off-target cytotoxicity. | 1. Perform a dose-response curve with multiple viability assays: Use assays with different readouts (e.g., MTT for metabolic activity, CellTiter-Glo for ATP levels, and a membrane integrity assay like Trypan Blue exclusion) to rule out assay-specific interference.[5]2. Use a structurally unrelated Chk1 inhibitor: Compare the phenotype with another selective Chk1 inhibitor to see if the effect is specific to GDC-0575's chemical structure.3. Perform a kinase profile: If resources permit, screen GDC-0575 against a broad panel of kinases to identify potential off-target kinases. |
| Conflicting results with other Chk1 inhibitors. | Differences in the selectivity profiles between GDC-0575 and other Chk1 inhibitors could lead to divergent results. | 1. Review the literature for the selectivity profiles of the other inhibitors used. 2. Consider the possibility that the observed phenotype is due to an off-target effect of the other inhibitor, not GDC-0575. 3. Use genetic approaches (siRNA/CRISPR) to validate that the phenotype is Chk1-dependent. |
Quantitative Data Summary
| Target/Effect | Assay Type | Value | Reference |
| On-Target Activity | |||
| Chk1 | Cell-free assay | IC50: 1.2 nM | [1][2] |
| Off-Target Effects | |||
| Chk2 | Kinase Assay | Minimal inhibition | |
| CDK1 | Kinase Assay | No cross-reactivity | |
| CDK2 | Kinase Assay | No cross-reactivity | |
| CCL2 Expression | ELISA & qPCR (in vivo) | Significant downregulation | |
| CCR2+ Macrophage Infiltration | Flow Cytometry & Immunofluorescence (in vivo) | Significant reduction | [3] |
| TNF-α, IL-6, IL-1β Expression | ELISA (in vivo) | Significant downregulation | |
| IL-10 Expression | ELISA (in vivo) | Significant upregulation |
Experimental Protocols
Protocol 1: Cell-Based Assay for Assessing Effects on Cytokine Production (ELISA)
This protocol is adapted from a study investigating the effect of GDC-0575 on cytokine expression in vivo.
-
Cell Culture and Treatment:
-
Plate cells of interest at an appropriate density in a multi-well plate.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Supernatant Collection:
-
Following treatment, centrifuge the plates to pellet any detached cells.
-
Carefully collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Use a commercially available ELISA kit for the cytokine of interest (e.g., CCL2).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding substrate, and stopping the reaction.
-
Read the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Protocol 2: Kinase Activity Assay (General)
This is a generalized protocol for assessing the inhibitory activity of GDC-0575 against a potential off-target kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound serial dilutions
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
-
Assay Procedure:
-
Prepare serial dilutions of GDC-0575 in the kinase assay buffer.
-
In a multi-well plate, add the kinase and the GDC-0575 dilutions or vehicle control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Calculate the percent inhibition for each GDC-0575 concentration and determine the IC50 value if applicable.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
minimizing GDC-0575 dihydrochloride toxicity in cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing toxicity and optimizing the use of GDC-0575 dihydrochloride in your cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with a biochemical half-maximal inhibitory concentration (IC50) of 1.2 nM.[1][2] CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway.[3][4] In response to DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[3][4] By inhibiting CHK1, GDC-0575 abrogates this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[5] This mechanism is particularly effective in cancer cells with existing DNA damage or those treated with DNA-damaging chemotherapeutic agents.
Q2: What is the primary application of GDC-0575 in cell line studies?
GDC-0575 is primarily used to enhance the cytotoxicity of DNA-damaging agents like gemcitabine and cytarabine (AraC).[1][2] It is a potential chemosensitization agent.[3][4] As a single agent, its efficacy is more pronounced in cancer cell lines with high endogenous replication stress.
Q3: What are the common causes of unexpected toxicity with GDC-0575 in cell culture?
Unexpected toxicity can arise from several factors:
-
High Concentrations: Using concentrations significantly above the effective range for CHK1 inhibition can lead to off-target effects and general cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve GDC-0575, typically DMSO, can be toxic to cells at higher concentrations (usually >0.5%). Always include a vehicle-only control in your experiments.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CHK1 inhibition. It is crucial to determine the optimal concentration for your specific cell line.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation and altered activity.
Q4: How should I prepare and store this compound?
-
Dissolving: this compound is soluble in DMSO. For a stock solution, dissolve the compound in fresh, anhydrous DMSO. For example, a 10 mM stock solution can be prepared. Note that moisture-absorbing DMSO can reduce solubility.[1]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Dilutions: Prepare fresh dilutions from the stock solution in your cell culture medium for each experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Higher than expected cell death in all treatment groups, including low concentrations. | 1. Solvent Toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Compound Concentration Too High: The concentration range chosen might be too high for your specific cell line. 3. Cell Health: Cells may have been unhealthy or stressed prior to treatment. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control (medium with the same DMSO concentration as your highest GDC-0575 concentration). 2. Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar concentrations. 3. Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment. |
| Inconsistent results between experiments. | 1. Compound Degradation: The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inconsistent Cell Seeding: Variations in the number of cells seeded can lead to different responses. 3. Variable Incubation Times: Inconsistent exposure times to the compound will affect the outcome. | 1. Prepare a fresh stock solution of GDC-0575. Aliquot the stock to minimize freeze-thaw cycles. 2. Ensure accurate and consistent cell counting and seeding for each experiment. 3. Standardize the incubation time for all experiments. |
| No significant effect observed at expected active concentrations. | 1. Cell Line Resistance: The cell line may be resistant to CHK1 inhibition as a single agent. 2. Inactive Compound: The compound may have degraded. 3. Suboptimal Assay Conditions: The endpoint measurement may not be sensitive enough or timed correctly. | 1. Consider using GDC-0575 in combination with a DNA-damaging agent to induce synthetic lethality. 2. Test the activity of your GDC-0575 stock in a sensitive positive control cell line, if available. 3. Optimize the assay incubation time and endpoint. For example, assess cell viability at multiple time points (e.g., 24, 48, 72 hours). |
| Unexpected morphological changes in cells. | 1. On-target effect: Inhibition of CHK1 can lead to mitotic catastrophe, resulting in enlarged, multi-nucleated cells. 2. Apoptosis: The compound may be inducing programmed cell death, leading to cell shrinkage, membrane blebbing, and formation of apoptotic bodies. 3. Off-target effects: At high concentrations, the compound may have off-target activities causing other morphological alterations. | 1. This is an expected outcome of CHK1 inhibition. You can confirm this by cell cycle analysis. 2. Perform an apoptosis assay (e.g., Annexin V/PI staining) to confirm. 3. Lower the concentration of GDC-0575 and re-evaluate. |
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target | Checkpoint Kinase 1 (CHK1) | [1][2] |
| Biochemical IC50 | 1.2 nM | [1][2] |
| Formulation | Soluble in DMSO | [1] |
Note: Single-agent IC50 values in cell lines are highly dependent on the specific cell line and assay conditions. It is recommended to perform a dose-response curve for each new cell line.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of GDC-0575 on a chosen cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest GDC-0575 concentration) and an untreated control.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound or controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the GDC-0575 concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by GDC-0575.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with GDC-0575 at the desired concentrations for the chosen duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
FITC signal (Annexin V) indicates early apoptotic cells, while PI signal indicates late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is to assess the effect of GDC-0575 on cell cycle distribution.
-
Cell Treatment and Harvesting:
-
Treat cells with GDC-0575 as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry.
-
The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: CHK1 Signaling Pathway and GDC-0575 Mechanism of Action.
Caption: Experimental Workflow for GDC-0575 Toxicity Profiling.
Caption: Troubleshooting Logic for Unexpected GDC-0575 Toxicity.
References
GDC-0575 dihydrochloride stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of GDC-0575 dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound should be stored at -20°C for long-term storage, where it can be stable for up to 3 years. For shorter periods, some suppliers suggest that it can be shipped at room temperature, indicating stability under these conditions for a limited time. Always refer to the manufacturer's specific recommendations provided with your product.
Q2: What are the recommended conditions for storing this compound in solution?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to aliquot and store them at -80°C to avoid repeated freeze-thaw cycles. Under these conditions, the solution can be stable for up to 2 years.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to 1 year.[1][2]
Q3: Can I store this compound solutions at 4°C?
A3: While some information suggests storing the solid compound at 4°C under sealed, moisture-free conditions, it is generally not recommended to store solutions of this compound at 4°C for extended periods due to the potential for degradation and precipitation.[3] For optimal stability, frozen storage at -20°C or -80°C is recommended for solutions.
Q4: My this compound solution has precipitated. What should I do?
A4: If precipitation is observed in your stock solution, it may be due to storage at an inappropriate temperature or exceeding the solubility limit. Gentle warming and vortexing or sonication can help redissolve the compound.[4] To prevent precipitation, ensure the solvent is not saturated and consider storing at a lower concentration if the issue persists. For in vivo formulations, it is often recommended to prepare them fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Degradation | Improper storage conditions (e.g., exposure to moisture, light, or elevated temperatures). | Store the solid compound at -20°C in a tightly sealed container, protected from light. Store stock solutions at -80°C in aliquots to minimize freeze-thaw cycles. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old stock solutions. |
| Precipitation in Stock Solution | Storage at too high a concentration or improper temperature. | Warm the solution gently and vortex or sonicate to redissolve. If precipitation persists, consider preparing a less concentrated stock solution. |
| Difficulty Dissolving the Compound | The compound may be sparingly soluble in the chosen solvent. | Use a recommended solvent such as DMSO. Sonication may aid in dissolution.[4] For aqueous solutions, the use of co-solvents and careful pH adjustment may be necessary, though GDC-0575 is reported to be insoluble in water.[5] |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | ≥ 4 years[6], 3 years[7] |
| Stock Solution in Solvent | -80°C | 1 year[7][8], 2 years[1] |
| Stock Solution in Solvent | -20°C | 1 month[9], 1 year[1] |
Solubility Data
| Solvent | Solubility |
| DMSO | 50 mg/mL[4][7], 75 mg/mL[8], 76 mg/mL[5] |
| Ethanol | 11 mg/mL[5] |
| Water | Insoluble[5] |
| DMF | 30 mg/mL[6] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 4.51 mg of the compound (Molecular Weight: 451.19 g/mol for the dihydrochloride salt).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, sonicate the vial for a few minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of an In Vivo Formulation
For oral administration in animal models, a common formulation involves a suspension in a vehicle like 0.5% methylcellulose and 0.2% Tween 80 in water.
-
Vehicle Preparation: Prepare the vehicle by dissolving 0.5 g of methylcellulose and 0.2 mL of Tween 80 in 100 mL of sterile water. Mix thoroughly until a homogenous suspension is formed.
-
Compound Suspension: Weigh the required amount of this compound. Suspend the powder in the prepared vehicle to the desired final concentration (e.g., 1 mg/mL).
-
Homogenization: Vortex the suspension vigorously to ensure it is well-mixed and uniform before each administration.
-
Administration: This formulation should be prepared fresh daily before administration to the animals.
Visualizations
Caption: GDC-0575 inhibits the CHK1 signaling pathway.
Caption: A typical experimental workflow for using GDC-0575.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GDC-0575 | Chk | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHEK1 - Wikipedia [en.wikipedia.org]
- 8. Facebook [cancer.gov]
- 9. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with GDC-0575 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GDC-0575 dihydrochloride in their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (CHK1) with an IC50 of 1.2 nM.[1][2] Its primary mechanism of action is the abrogation of DNA damage-induced S and G2-M cell cycle checkpoints.[1][3] By inhibiting CHK1, GDC-0575 prevents cancer cells from arresting their cell cycle to repair DNA damage, ultimately leading to mitotic catastrophe and apoptosis.[4] This chemosensitization activity makes it a valuable tool for cancer research, particularly in combination with DNA-damaging agents like gemcitabine.[1][4]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO but insoluble in water.[2][5] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -20°C for one month or at -80°C for up to two years.[1] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[2]
Q3: What is the selectivity profile of GDC-0575? Are off-target effects a concern?
GDC-0575 is a highly selective CHK1 inhibitor. It has been shown to be more than 30-fold selective for CHK1 over a panel of more than 450 other wild-type and mutant kinases.[6] This high selectivity suggests that off-target effects are not a common concern at typical working concentrations, allowing for more specific interrogation of the CHK1 signaling pathway.
Troubleshooting Guide
Inconsistent Cell Viability/Cytotoxicity Results
Q4: My cell viability assay results with GDC-0575 are inconsistent between experiments. What are the possible causes and solutions?
Inconsistent results in cell viability assays can stem from several factors. Different cell viability assays measure different cellular parameters, and their timing can significantly impact the outcome. For instance, an MTT assay performed too early may not capture the full cytotoxic effect of GDC-0575.
-
Solution:
-
Standardize Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal endpoint for your specific cell line and experimental conditions.
-
Assay Selection: Consider the mechanism of cell death induced by your treatment. For apoptosis, an Annexin V/PI staining assay may be more appropriate and yield more consistent results than a metabolic-based assay like MTT.
-
Compound Stability: Ensure the GDC-0575 stock solution is not undergoing freeze-thaw cycles and is stored correctly.
-
Solubility and Precipitation Issues
Q5: I observed a precipitate in my cell culture medium after adding GDC-0575. How can I prevent this?
Precipitation of small molecule inhibitors in aqueous cell culture media is a common issue, often due to the compound's hydrophobicity.
-
Solution:
-
Use Fresh, Anhydrous DMSO: Prepare stock solutions in high-quality, anhydrous DMSO to ensure maximal solubility.[2]
-
Serial Dilution: Avoid adding a highly concentrated DMSO stock directly to your media. Instead, perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity and precipitation.
-
Vortexing: When making the final dilution in your media, add the GDC-0575 solution dropwise while gently vortexing to ensure rapid and even dispersion.
-
Unexpected Western Blot Results
Q6: I am not seeing the expected changes in protein expression (e.g., p-CDC2, Cyclin B1) in my western blot after GDC-0575 treatment. What should I check?
Inconsistent or unexpected western blot results can be due to issues with sample preparation, antibody performance, or the experimental conditions.
-
Solution:
-
Positive Controls: Include a positive control, such as a cell line known to be sensitive to GDC-0575, to validate your experimental setup and antibody performance.
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.
-
Antibody Validation: Ensure your primary antibodies are validated for the species and application you are using.
-
Lysis Buffer: Use a lysis buffer appropriate for the target proteins. For phosphorylated proteins, ensure that phosphatase inhibitors are included in your lysis buffer.
-
Time Course: The effects of GDC-0575 on downstream signaling molecules can be transient. Perform a time-course experiment to identify the optimal time point to observe the desired changes.
-
Anomalous Cell Cycle Analysis Data
Q7: The cell cycle profile after GDC-0575 treatment is not what I expected. Instead of G2/M arrest abrogation, I see a different pattern. Why might this be?
While GDC-0575 is known to abrogate the G2/M checkpoint, the resulting cell cycle profile can vary depending on the cell line, the presence of other drugs, and the timing of the analysis.
-
Solution:
-
Cell Line Specificity: The genetic background of your cell line (e.g., p53 status) can significantly influence its response to CHK1 inhibition.
-
Combination Effects: If using GDC-0575 in combination with another drug, the other compound may induce a dominant cell cycle arrest at a different phase.
-
Kinetic Analysis: A single time point may not capture the dynamic changes in the cell cycle. A time-course analysis is recommended to understand the progression of cells through the different phases following treatment.
-
Quantitative Data
Table 1: In Vitro Activity of GDC-0575 in Various Cancer Cell Lines
| Parameter | Value | Reference |
| IC50 (CHK1) | 1.2 nM | [1][2] |
Table 2: Antiproliferative Activity of GDC-0575 and Gemcitabine in Soft-Tissue Sarcoma (STS) Cell Lines
| Cell Line | Histology | GDC-0575 IC50 (nM) | Gemcitabine IC50 (nM) | Combination Effect |
| IB105 | Leiomyosarcoma | 78 | 0.01 | Synergism |
| IB106 | Leiomyosarcoma | 115 | 0.01 | Synergism |
| IB111 | Pleomorphic Sarcoma | 80 | 0.01 | Synergism |
| IB113 | Pleomorphic Sarcoma | 110 | 0.01 | Synergism |
| IB115 | Pleomorphic Sarcoma | 95 | 0.01 | Additive |
| IB120 | Liposarcoma | 125 | 13 | Synergism |
| IB134 | Leiomyosarcoma | 150 | 0.01 | Antagonism |
| IB138 | Pleomorphic Sarcoma | 105 | 0.01 | Additive |
| IB140 | Leiomyosarcoma | 130 | 0.01 | Antagonism |
| IB142 | Pleomorphic Sarcoma | 90 | 0.01 | Synergism |
Data adapted from a study on soft-tissue sarcoma cell lines.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of GDC-0575 in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for CHK1 Pathway Proteins
-
Cell Lysis: After treatment with GDC-0575, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-CHK1, CHK1, p-CDC2, Cyclin B1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Following GDC-0575 treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: GDC-0575 inhibits CHK1, leading to apoptosis.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of GDC-0575 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for researchers utilizing the selective Chk1 inhibitor, GDC-0575 dihydrochloride, in in vivo studies. The following information is curated to address common challenges related to its oral bioavailability and to provide actionable strategies for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a consideration?
A1: GDC-0575 is a potent and highly selective oral small-molecule inhibitor of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy. As an orally administered agent, the bioavailability of this compound—the extent and rate at which the active drug is absorbed and becomes available at the site of action—is a crucial factor for achieving therapeutic efficacy in preclinical models. Factors such as poor aqueous solubility can limit oral bioavailability, necessitating careful formulation strategies.
Q2: What are some common signs of poor bioavailability of GDC-0575 in my animal model?
A2: Suboptimal bioavailability of GDC-0575 may manifest as:
-
Lack of expected tumor growth inhibition: Despite administering the prescribed dose, you may not observe the anticipated anti-tumor effects.[2]
-
High variability in therapeutic response: Significant differences in tumor response among animals in the same treatment group can indicate inconsistent drug absorption.
-
Low or undetectable plasma concentrations of GDC-0575: Pharmacokinetic analysis revealing lower than expected drug levels in the bloodstream is a direct indicator of poor absorption.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble compounds like GDC-0575?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with low aqueous solubility. These include:
-
Particle Size Reduction: Micronization or nanonization increases the surface area of the drug, which can improve its dissolution rate.
-
Use of Co-solvents and Surfactants: These agents can help to dissolve the drug in the formulation and maintain its solubility in the gastrointestinal tract.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can enhance its absorption.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can increase solubility.
Troubleshooting Guide: Low In Vivo Efficacy of GDC-0575
This guide provides a systematic approach to troubleshooting experiments where GDC-0575 exhibits lower-than-expected efficacy.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Tumor Response | Improper Formulation: The drug may be precipitating out of solution before or after administration. | 1. Visually inspect the formulation: Ensure it is a homogenous suspension or clear solution before each administration. 2. Optimize the vehicle: Experiment with different excipients, such as co-solvents (e.g., PEG300), surfactants (e.g., Tween 80), or suspending agents (e.g., methylcellulose), to improve drug solubility and stability.[3] 3. Consider alternative formulation strategies: Explore lipid-based formulations or solid dispersions. |
| Lack of Dose-Dependent Efficacy | Saturation of Absorption: The absorption mechanism may be saturated at higher doses. | 1. Conduct a dose-ranging pharmacokinetic study: Analyze plasma concentrations of GDC-0575 at different dose levels to assess dose proportionality. 2. Fractionate the dose: Administering the total daily dose in two or more smaller doses may improve absorption. |
| No Observable Anti-Tumor Effect | Insufficient Drug Exposure: The formulation may not be providing adequate bioavailability to reach therapeutic concentrations. | 1. Switch to a more effective formulation: Based on literature or internal studies, select a formulation known to provide higher bioavailability for similar compounds. 2. Increase the dose (with caution): If toxicity is not a concern, a higher dose may compensate for low bioavailability. This should be accompanied by pharmacokinetic analysis. 3. Consider an alternative route of administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can bypass absorption barriers and confirm the compound's activity. |
| High Animal-to-Animal Variability | Inconsistent Dosing Technique: Inaccurate oral gavage can lead to variable dosing. | 1. Ensure proper training: All personnel administering the drug should be proficient in oral gavage techniques for the specific animal model. 2. Use appropriate gavage needles: The size and type of gavage needle should be suitable for the animal to minimize stress and ensure accurate delivery to the stomach. |
Data on GDC-0575 Formulations and Pharmacokinetics
| Formulation Component | Vehicle Composition | Species | Dose (mg/kg) | Tmax (hours) | t1/2 (hours) | Reference |
| GDC-0575 | 0.5% w/v methylcellulose and 0.2% v/v Tween 80 in water | Mice | 25 and 50 | Not Reported | Not Reported | [3] |
| GDC-0575 | DMSO | Mice | 7.5 | Not Reported | Not Reported | [4][5] |
| GDC-0575 | Not specified (oral) | Human | 45 and 80 | ~2 | ~23 | [1] |
Note: Tmax is the time to reach maximum plasma concentration, and t1/2 is the elimination half-life. The absence of reported bioavailability data highlights the importance of conducting in-house pharmacokinetic studies to characterize your specific formulation.
Experimental Protocols
Protocol 1: Preparation of a Suspension Formulation for Oral Gavage
This protocol is based on a commonly used vehicle for preclinical oral administration of hydrophobic compounds.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v)
-
Tween 80 (0.2% v/v)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
Sterile tubes
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of GDC-0575 powder.
-
In a mortar, add a small amount of the vehicle (0.5% methylcellulose with 0.2% Tween 80 in water) to the GDC-0575 powder to create a paste.
-
Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a uniform suspension.
-
Transfer the suspension to a sterile tube and stir continuously on a stir plate until administration to maintain homogeneity.
-
Administer the suspension to the animals via oral gavage at the desired dose volume.
Protocol 2: Pharmacokinetic Study Design to Assess Oral Bioavailability
This protocol provides a general framework for a pilot pharmacokinetic study to evaluate the bioavailability of a GDC-0575 formulation.
Study Design:
-
Animals: Use a sufficient number of animals (e.g., 3-5 per time point) to obtain robust data.
-
Groups:
-
Group 1 (Intravenous): Administer a known dose of GDC-0575 intravenously to determine the absolute bioavailability. The formulation for IV administration will need to be a clear, sterile solution.
-
Group 2 (Oral): Administer the GDC-0575 formulation via oral gavage.
-
-
Dosing: The oral dose should be higher than the IV dose to account for incomplete absorption.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Process the blood to obtain plasma and store frozen until analysis.
-
Bioanalysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of GDC-0575 in the plasma samples.
-
Data Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), Cmax, Tmax, and half-life. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizing Key Concepts
GDC-0575 Mechanism of Action: Chk1 Signaling Pathway
Caption: GDC-0575 inhibits Chk1, preventing cell cycle arrest.
Experimental Workflow: Assessing Oral Bioavailability
Caption: Workflow for determining the oral bioavailability of GDC-0575.
By understanding the potential challenges and employing systematic troubleshooting and formulation strategies, researchers can improve the in vivo bioavailability of this compound and obtain more reliable and reproducible results in their preclinical studies.
References
- 1. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation and optimization of pH-sensitive nanocrystals for improved oral delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
GDC-0575 dihydrochloride resistance mechanisms in cancer cells
Welcome to the technical support center for GDC-0575 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the mechanisms of resistance to this potent CHK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GDC-0575?
GDC-0575 is a highly selective, orally available small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1][2] CHK1 is a critical component of the DNA damage response (DDR) pathway. In response to DNA damage, CHK1 activation leads to cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[1][2] By inhibiting CHK1, GDC-0575 abrogates this cell cycle arrest, forcing cancer cells with damaged DNA to enter mitosis prematurely. This process, known as mitotic catastrophe, ultimately leads to apoptosis (programmed cell death).[1] GDC-0575 is often used in combination with DNA-damaging chemotherapeutic agents like gemcitabine to enhance their cytotoxic effects.[1]
Q2: My cancer cell line is showing reduced sensitivity to GDC-0575. What are the potential resistance mechanisms?
Acquired resistance to CHK1 inhibitors like GDC-0575 is a significant challenge. Several mechanisms have been identified, primarily through studies of other CHK1 inhibitors, which are likely applicable to GDC-0575. These include:
-
Upregulation of WEE1 Kinase: WEE1 is another key regulator of the G2/M checkpoint. Increased expression and activity of WEE1 can compensate for the inhibition of CHK1, thereby restoring the cell cycle checkpoint and allowing for DNA repair and cell survival. This is a major mechanism of acquired resistance to CHK1 inhibitors in some cancer types, such as small cell lung cancer.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways that are independent of CHK1. Compensatory activation of the ERK1/2 and p38 MAPK signaling pathways has been observed in response to CHK1 inhibition. These pathways can promote cell survival and proliferation, counteracting the effects of GDC-0575.
-
Downstream Effector Alterations: Resistance may not always involve direct alterations in CHK1 itself. In some resistant cell lines, GDC-0575 still effectively inhibits CHK1, but the downstream consequences, such as the induction of DNA damage and inhibition of protein synthesis, are diminished. This suggests that alterations in proteins downstream of CHK1 can also confer resistance.
Q3: I am observing unexpected off-target effects in my experiments. What could be the cause?
While GDC-0575 is a highly selective CHK1 inhibitor, it is essential to consider potential off-target effects, especially at higher concentrations. If you observe phenotypes that are inconsistent with CHK1 inhibition, consider the following troubleshooting steps:
-
Perform a Dose-Response Analysis: Characterize the phenotype across a wide range of GDC-0575 concentrations. Off-target effects may only appear at higher doses.
-
Use a Secondary CHK1 Inhibitor: Confirm your findings with a structurally different CHK1 inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by inhibiting or knocking down that target.
Troubleshooting Guides
Problem 1: Decreased GDC-0575 Efficacy in Cell Culture
Symptoms:
-
Higher IC50 value compared to published data or previous experiments.
-
Reduced apoptosis or cell death in response to GDC-0575 treatment.
-
Failure to observe cell cycle checkpoint abrogation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Development of Resistant Clones | See Protocol 1: Generation of GDC-0575 Resistant Cell Lines. |
| Drug Inactivity | Ensure proper storage of this compound (typically at -20°C or -80°C). Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Suboptimal Cell Culture Conditions | Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase during the experiment. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can alter cellular responses to drugs. |
| Incorrect Dosing or Treatment Schedule | Verify the final concentration of GDC-0575 in your experiments and the duration of treatment. |
Problem 2: Difficulty Confirming WEE1-Mediated Resistance
Symptoms:
-
No significant increase in WEE1 protein levels in suspected resistant cells.
-
WEE1 knockdown does not re-sensitize resistant cells to GDC-0575.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient WEE1 Knockdown | Verify knockdown efficiency by Western Blot (see Protocol 3). Test multiple siRNA sequences targeting different regions of the WEE1 mRNA. |
| Alternative Resistance Mechanisms | Investigate the activation of bypass signaling pathways like ERK1/2 or p38 MAPK by Western Blot for their phosphorylated (active) forms. |
| Antibody Quality Issues | Use a validated antibody for WEE1 in your Western Blot analysis. Include positive and negative controls. |
| Timing of Analysis | Assess WEE1 expression at different time points after the development of resistance. |
Experimental Protocols
Protocol 1: Generation of GDC-0575 Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to GDC-0575 through continuous exposure to escalating drug concentrations.[3][4]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the concentration of GDC-0575 that inhibits 50% of cell growth (IC50) in the parental cell line.
-
Initial Treatment: Culture the parental cells in complete medium containing GDC-0575 at a concentration equal to the IC50.
-
Monitor Cell Viability: Initially, significant cell death is expected. Monitor the culture daily and replace the medium with fresh GDC-0575-containing medium every 2-3 days.
-
Subculture and Dose Escalation: When the surviving cells reach 70-80% confluency, subculture them. Once the cells are stably proliferating in the presence of the current GDC-0575 concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).
-
Repeat Dose Escalation: Repeat step 4 for several months. The development of resistance is a slow process.
-
Characterize Resistant Cells: Periodically, perform a dose-response assay to determine the IC50 of the treated cell population. A significant increase in the IC50 (e.g., >5-fold) indicates the development of resistance.
-
Clonal Selection (Optional): To obtain a homogenous resistant population, perform single-cell cloning by limiting dilution in 96-well plates.[3]
Protocol 2: Western Blot Analysis for CHK1 and WEE1
This protocol provides a method for detecting the protein levels of total CHK1, phosphorylated CHK1 (as a marker of GDC-0575 target engagement), and total WEE1.
Materials:
-
Cell lysates from parental and GDC-0575 resistant cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CHK1, anti-phospho-CHK1 (Ser345), anti-WEE1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Protocol 3: siRNA-Mediated Knockdown of WEE1
This protocol describes the transient knockdown of WEE1 expression using small interfering RNA (siRNA) to assess its role in GDC-0575 resistance.
Materials:
-
GDC-0575 resistant cells
-
siRNA targeting WEE1 and a non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Antibiotic-free cell culture medium
Procedure:
-
Cell Seeding: Seed the resistant cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the WEE1 siRNA or control siRNA in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be determined empirically.
-
Functional Assay: After the incubation period, treat the cells with GDC-0575 and assess cell viability to determine if WEE1 knockdown re-sensitizes the cells to the drug.
-
Validation of Knockdown: In a parallel experiment, harvest cell lysates and perform a Western Blot (as in Protocol 2) to confirm the reduction in WEE1 protein levels.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of GDC-0575 on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Trypsin-EDTA
-
PBS
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in ice-cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%. Fix the cells at -20°C for at least 2 hours (or overnight).[5]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.[5]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[5]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.[5]
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
Table 1: GDC-0575 In Vitro Activity
| Parameter | Value | Reference |
| Target | Checkpoint Kinase 1 (CHK1) | [1] |
| IC50 | 1.2 nM |
Table 2: Summary of Phase I Clinical Trial (NCT01564251) of GDC-0575 in Combination with Gemcitabine [1]
| Characteristic | Value |
| Number of Patients | 102 |
| Median Age (Range) | 59 years (27-85) |
| Most Common Tumor Type | Breast (37%) |
| Most Frequent Adverse Events (All Grades) | Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%) |
| Confirmed Partial Responses | 4 (3 in patients with TP53 mutant tumors) |
Visualizations
Caption: Mechanism of action of GDC-0575.
Caption: Potential resistance mechanisms to GDC-0575.
Caption: Workflow for investigating GDC-0575 resistance.
References
- 1. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: GDC-0575 Dihydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GDC-0575 dihydrochloride. The information is tailored for scientists and drug development professionals to facilitate successful and accurately controlled experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GDC-0575 is a potent and highly selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1), with an IC50 of 1.2 nM.[1][2] Chk1 is a critical component of the DNA damage response (DDR) and cell cycle checkpoints.[3][4] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets, such as Cdc25 phosphatases, leading to cell cycle arrest in the S and G2/M phases to allow for DNA repair.[3] By inhibiting Chk1, GDC-0575 abrogates this cell cycle arrest, causing cells with DNA damage to prematurely enter mitosis, which can lead to mitotic catastrophe and apoptosis.[5] This mechanism makes GDC-0575 a potent chemosensitizing agent when used in combination with DNA-damaging chemotherapies.[3]
Q2: What are the appropriate vehicle controls for in vitro and in vivo experiments with GDC-0575?
A2: The choice of vehicle control is critical for accurate interpretation of experimental results.
-
In Vitro: GDC-0575 is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro studies. Therefore, the appropriate vehicle control is the same concentration of DMSO used to dissolve GDC-0575 in the experimental samples.
-
In Vivo: For oral administration in mice, a common vehicle for GDC-0575 is a solution of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in water.[1] The vehicle control group should receive the same volume of this solution as the treatment groups.
Q3: What are suitable positive and negative controls for a GDC-0575 experiment?
A3: Proper controls are essential to validate the experimental system and the effect of the inhibitor.
| Control Type | Purpose | Example |
| Positive Control | To confirm that the experimental system can produce the expected effect. | - A known Chk1 inhibitor with a well-characterized effect.- A cell line known to be sensitive to Chk1 inhibition.- Treatment with a DNA damaging agent (e.g., gemcitabine) to induce Chk1 activation, which is then inhibited by GDC-0575. |
| Negative Control | To establish a baseline and control for non-specific effects. | - Untreated cells or animals.- A cell line known to be resistant to Chk1 inhibition.- A structurally similar but inactive compound. |
Q4: How should I design a dose-response experiment for GDC-0575?
A4: A dose-response experiment is crucial to determine the optimal concentration of GDC-0575 for your specific experimental model. It is recommended to use a wide range of concentrations spanning several orders of magnitude around the reported IC50 of 1.2 nM. A typical starting point for in vitro experiments could be a range from 1 nM to 10 µM. For in vivo studies, doses can be selected based on published literature, often ranging from 25 mg/kg to 50 mg/kg.[1]
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Recommendation |
| Weak or no signal for pChk1 (Ser345) after DNA damage and GDC-0575 treatment | Inhibition of Chk1 by GDC-0575 can lead to a decrease in its autophosphorylation at Ser296, but an increase in ATR/ATM-mediated phosphorylation at Ser345 due to unrepaired DNA damage.[6] However, very high concentrations of GDC-0575 might indirectly affect upstream kinases. | Titrate the concentration of GDC-0575. Use a concentration that is sufficient to inhibit Chk1 activity without causing significant off-target effects. Include a positive control with a known DNA damaging agent. |
| Loading control levels (e.g., GAPDH, β-actin) are inconsistent after GDC-0575 treatment | GDC-0575 can induce cell cycle arrest and apoptosis, which may affect the expression of some housekeeping genes. | It is crucial to validate your loading control. Consider using a total protein stain (e.g., Ponceau S) on the membrane before antibody incubation to ensure equal protein loading. Alternatively, test multiple loading controls to find one that is not affected by your experimental conditions.[7] |
| Multiple bands or non-specific bands are observed | The primary or secondary antibodies may have non-specific binding. | Optimize antibody concentrations. Ensure that the blocking step is adequate. Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[7] |
Cell Viability Assays (MTT, XTT, etc.)
| Issue | Possible Cause | Recommendation |
| High background or inconsistent readings | GDC-0575, like some small molecules, might interfere with the colorimetric or fluorometric readout of the assay. Some viability assays can alter cellular metabolic characteristics.[8] | Run a control with GDC-0575 in cell-free media to check for any direct reaction with the assay reagents. Consider using an alternative viability assay that relies on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo®). |
| Unexpected increase in cell viability at low GDC-0575 concentrations | This could be a result of hormesis or an artifact. | Carefully repeat the experiment with a narrower range of low concentrations and increase the number of replicates. Ensure that the initial cell seeding density is optimal. |
In Vivo Experiments
| Issue | Possible Cause | Recommendation |
| High toxicity or adverse effects in animals | The dose of GDC-0575 may be too high, or the formulation may not be well-tolerated. | Conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD). Ensure the vehicle is well-tolerated by including a vehicle-only control group. |
| Lack of tumor growth inhibition | The tumor model may be resistant to Chk1 inhibition. The dosing schedule may not be optimal. | Characterize the expression and activation of Chk1 in your tumor model. Consider combination therapies with DNA damaging agents. Optimize the dosing frequency and duration based on pharmacokinetic and pharmacodynamic studies. |
Experimental Protocols
Western Blotting for Chk1 Pathway Activation
-
Cell Lysis: After treatment with GDC-0575 and/or a DNA damaging agent, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against pChk1 (Ser345), Chk1, and a validated loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of GDC-0575 or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: GDC-0575 inhibits Chk1, disrupting the DNA damage response pathway.
Caption: A general experimental workflow for GDC-0575 studies.
Caption: A logical approach to troubleshooting GDC-0575 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a Proteolysis‐Targeting‐Chimera that Addresses Activated Checkpoint Kinase‐1 Reveals its Non‐Catalytic Functions in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected phenotypes with GDC-0575 dihydrochloride
Welcome to the technical support center for GDC-0575 dihydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes and troubleshooting common issues encountered during experiments with this potent and selective CHK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in inflammatory markers in our cell culture or animal model after treatment with GDC-0575, which is unexpected for a CHK1 inhibitor. Is this a known effect?
A1: Yes, this is a documented, though perhaps unexpected, phenotype. While the primary mechanism of GDC-0575 is the inhibition of Checkpoint Kinase 1 (CHK1), leading to cell cycle checkpoint abrogation, recent studies have revealed its potential anti-inflammatory properties. In preclinical models of colitis and colitis-associated cancer, GDC-0575 has been shown to reduce the infiltration of pro-inflammatory macrophages (specifically CCR2+ macrophages) into tissues.[1][2] This is associated with a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and an upregulation of the anti-inflammatory cytokine IL-10.[1][2] Therefore, a reduction in inflammation can be a genuine on-target effect of GDC-0575, likely linked to the role of CHK1 in regulating cytokine expression and immune cell infiltration.[1][2]
Q2: Our cell viability assays are showing inconsistent results. What could be the cause?
A2: Inconsistent results in viability assays can stem from several factors related to the handling of GDC-0575:
-
Solubility: this compound has good solubility in DMSO.[3] However, using fresh, high-quality DMSO is crucial as moisture-absorbing DMSO can reduce solubility.[3] We recommend preparing fresh dilutions for each experiment from a concentrated stock.
-
Stock Solution Stability: Concentrated stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to a year.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]
-
Working Solution Preparation: For in vivo studies, specific formulations using vehicles like PEG300, Tween-80, and saline or corn oil are recommended for immediate use.[3][4] For in vitro assays, ensure the final concentration of DMSO in your cell culture medium is consistent across all conditions and is at a level non-toxic to your cells (typically <0.5%).
Q3: We are not observing the expected G2/M cell cycle arrest abrogation. What could be the issue?
A3: GDC-0575 is a potent CHK1 inhibitor with an IC50 of 1.2 nM in cell-free assays.[3][4] Its primary function is to abrogate the G2/M checkpoint, especially in cells with DNA damage. If you are not observing this effect, consider the following:
-
Cell Line Dependence: The effect of CHK1 inhibitors can be cell-line specific and may depend on the underlying genetic background, such as the p53 status. Some cell lines may have alternative mechanisms for cell cycle control.
-
Drug Concentration: Ensure you are using an appropriate concentration range. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
Timing of Treatment: The timing of GDC-0575 treatment relative to the induction of DNA damage (if applicable) is critical. GDC-0575 is often used to sensitize cells to DNA-damaging agents, and its effect is most pronounced when administered after the initial damage.
-
Experimental Readout: Confirm that your method for assessing cell cycle arrest (e.g., flow cytometry for DNA content) is properly optimized.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Reduced or no drug activity | 1. Improper storage of stock solution. 2. Incorrect preparation of working solution. 3. Cell line is resistant to CHK1 inhibition. | 1. Prepare fresh aliquots of GDC-0575 from a new vial. 2. Verify calculations and ensure complete solubilization in fresh DMSO before further dilution. 3. Test a positive control cell line known to be sensitive to CHK1 inhibitors. Consider sequencing key genes in your cell line (e.g., TP53). |
| High background toxicity in control wells | 1. High concentration of DMSO in the final culture medium. 2. Contamination of stock solution or media. | 1. Ensure the final DMSO concentration is below the toxicity threshold for your cell line (typically <0.5%). Run a vehicle-only control with the same DMSO concentration as your highest GDC-0575 dose. 2. Use sterile filtering for all solutions and check for contamination. |
| Unexpected changes in cell morphology | 1. Off-target effects at high concentrations. 2. Induction of senescence or apoptosis. | 1. Perform a dose-response curve and use the lowest effective concentration. While GDC-0575 is highly selective, very high concentrations may lead to off-target effects. 2. Perform assays to detect markers of apoptosis (e.g., cleaved PARP, caspase-3/7 activity) or senescence (e.g., β-galactosidase staining). |
| Development of drug resistance in long-term cultures | 1. Upregulation of drug efflux pumps. 2. Activation of alternative signaling pathways. | 1. Investigate the expression of MDR proteins (e.g., P-glycoprotein).[5] 2. Perform phosphoproteomic or transcriptomic analysis to identify compensatory signaling pathways. Consider combination therapies to overcome resistance. |
Data Summary
In Vitro Potency
| Target | Assay Type | IC50 |
| CHK1 | Cell-free assay | 1.2 nM |
Data compiled from multiple sources.[3][4]
Common Adverse Events in Clinical Trials (in combination with Gemcitabine)
| Adverse Event | Frequency (All Grades) |
| Neutropenia | 68% |
| Anemia | 48% |
| Nausea | 43% |
| Fatigue | 42% |
| Thrombocytopenia | 35% |
Data from a Phase I study in patients with refractory solid tumors.[6]
Experimental Protocols
Protocol 1: Cell Viability Assay (XTT-based)
This protocol is adapted for assessing the effect of GDC-0575 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in triplicate and allow them to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of GDC-0575 in complete cell culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well and incubate for 4-6 hours at 37°C.
-
Data Acquisition: Measure the absorbance of the samples in a multi-well plate reader at the appropriate wavelength (typically 450-500 nm with a reference wavelength of ~650 nm).
-
Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells (set to 100% viability), and plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 2: Western Blot for CHK1 Pathway Modulation
This protocol can be used to verify the on-target effect of GDC-0575.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with GDC-0575 at various concentrations and time points. To observe abrogation of DNA damage-induced signaling, pre-treat with a DNA damaging agent (e.g., gemcitabine, cytarabine). Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or similar assay.[8]
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.[7]
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-CHK1 (Ser296 or Ser345), anti-total CHK1, anti-phospho-CDK1/2, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an ECL substrate to visualize the protein bands with a chemiluminescence imaging system.[7]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of GDC-0575 on cell cycle distribution.
-
Cell Preparation: Treat cells with GDC-0575, alone or in combination with a DNA-damaging agent. Harvest both adherent and floating cells, wash with PBS, and count them.
-
Fixation: Resuspend the cell pellet in PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.[9]
-
Incubation: Fix the cells on ice for at least 2 hours or at -20°C overnight.
-
Staining:
-
Incubation: Incubate in the dark for 30 minutes at room temperature or overnight at 4°C.[9]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000-20,000 single-cell events. Use a low flow rate for better resolution.[9]
-
Analysis: Use cell cycle analysis software to model the G0/G1, S, and G2/M populations from the DNA content histogram.
Visualizations
Caption: Canonical pathway of GDC-0575 action on the DNA damage response.
References
- 1. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. origene.com [origene.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to CHEK1 Inhibitors: GDC-0575 Dihydrochloride Versus Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
Checkpoint Kinase 1 (CHEK1) has emerged as a critical target in oncology, playing a pivotal role in the DNA damage response (DDR) pathway. Inhibition of CHEK1 can selectively sensitize cancer cells to DNA-damaging agents and induce synthetic lethality in tumors with specific genetic backgrounds. This guide provides an objective comparison of GDC-0575 dihydrochloride against other prominent CHEK1 inhibitors: Prexasertib (LY2606368), SRA737 (CCT245737), and MK-8776 (SCH 900776), supported by experimental data to inform research and development decisions.
At a Glance: Comparative Efficacy and Selectivity
The following tables summarize the quantitative data on the potency and selectivity of GDC-0575 and its counterparts.
Table 1: In Vitro Potency Against CHEK1
| Compound | IC₅₀ (nM) | Ki (nM) | Notes |
| This compound | 1.2[1][2] | - | Highly potent inhibitor. |
| Prexasertib (LY2606368) | <1[3] | 0.9 | Second-generation, ATP-competitive inhibitor. |
| SRA737 (CCT245737) | 1.3 - 1.4[4][5] | - | Orally active and selective inhibitor. |
| MK-8776 (SCH 900776) | 3[6][7] | 2 | Potent and selective inhibitor. |
Table 2: Kinase Selectivity Profile
This table highlights the selectivity of each inhibitor against CHEK1 versus other important kinases, particularly CHEK2 and Cyclin-Dependent Kinases (CDKs). Higher fold selectivity indicates a more specific inhibitor.
| Compound | Selectivity vs. CHEK2 (Fold) | Selectivity vs. CDK2 (Fold) | Other Notable Inhibited Kinases (IC₅₀ < 100 nM) |
| This compound | Data not consistently reported in direct comparison. | Data not consistently reported in direct comparison. | Selectivity profile tested against over 450 kinases.[8] |
| Prexasertib (LY2606368) | ~9 | Data not consistently reported in direct comparison. | RSK1 (9 nM), RSK2, MELK, SIK, BRSK2, ARK5.[3] |
| SRA737 (CCT245737) | >1000[4] | >1000[4] | ERK8, PKD1, RSK1, RSK2.[4][5] |
| MK-8776 (SCH 900776) | ~500[6] | ~50[6] | - |
Delving Deeper: Head-to-Head Cellular Activity
A direct comparative study of MK-8776, SRA737, and Prexasertib (LY2606368) in cellular assays revealed significant differences in their potency and off-target effects.[1][9] While a single study directly comparing all four inhibitors is not available, data suggests GDC-0575 is significantly more potent in promoting DNA damage, replication stress, and cell death in melanoma cell lines compared to Prexasertib and MK-8776.[1]
Prexasertib was found to be approximately 100-fold more potent in inhibiting cell growth than MK-8776 and SRA737 in a panel of cell lines.[9] Interestingly, at higher concentrations, MK-8776 and SRA737 exhibited off-target effects, potentially through CDK2 inhibition, which could impact the interpretation of experimental outcomes.[1][9]
The CHEK1 Signaling Pathway
CHEK1 is a serine/threonine kinase that acts as a crucial transducer in the ATR-CHEK1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[5][10] Upon activation by ATR, CHEK1 phosphorylates a range of downstream targets to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[11][12] Inhibition of CHEK1 abrogates these checkpoints, leading to mitotic catastrophe and cell death in cancer cells with compromised DNA integrity.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments used to characterize CHEK1 inhibitors.
CHEK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CHEK1.
-
Reagents and Materials: Recombinant human CHEK1 enzyme, kinase buffer, ATP, and a suitable substrate (e.g., CHKtide peptide).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., GDC-0575).
-
In a microplate, combine the CHEK1 enzyme, the inhibitor at various concentrations, and the kinase buffer.
-
Initiate the kinase reaction by adding ATP and the substrate.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP formation.[13]
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation Assay
This assay assesses the effect of CHEK1 inhibitors on the growth of cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., melanoma or ovarian cancer cell lines) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the CHEK1 inhibitor for a specified duration (e.g., 72 hours).
-
Quantification: Measure cell viability using a colorimetric or fluorescence-based method, such as the Sulforhodamine B (SRB) assay or MTT assay.[4][14]
-
Data Analysis: Determine the concentration of the inhibitor that causes 50% growth inhibition (GI₅₀) by plotting cell viability against inhibitor concentration.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the phosphorylation status of CHEK1 and its downstream targets, confirming pathway inhibition in a cellular context.
-
Sample Preparation: Treat cells with the CHEK1 inhibitor and/or a DNA-damaging agent (e.g., gemcitabine). Lyse the cells to extract total protein.[15][16]
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[15][16]
-
Antibody Incubation:
-
Block the membrane to prevent non-specific binding.
-
Incubate the membrane with primary antibodies specific for total CHEK1, phosphorylated CHEK1 (e.g., p-CHEK1 Ser345), and downstream markers of DNA damage (e.g., γH2AX).[15][17]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Clinical Development Snapshot
All four inhibitors have been evaluated in clinical trials, both as monotherapies and in combination with chemotherapy.
-
GDC-0575: A Phase I study (NCT01564251) evaluated GDC-0575 alone and in combination with gemcitabine in patients with refractory solid tumors or lymphoma.[2][18][19]
-
Prexasertib (LY2606368): Investigated in a Phase II trial (NCT02203513) in patients with BRCA wild-type recurrent high-grade serous ovarian cancer.[8][15]
-
SRA737 (CCT245737): A Phase I/II trial (NCT02797977) assessed SRA737 in combination with low-dose gemcitabine in patients with advanced cancer.[12][20]
-
MK-8776 (SCH 900776): A Phase I dose-escalation trial evaluated MK-8776 as a monotherapy and in combination with gemcitabine in patients with advanced solid tumors.[21][22]
Conclusion
The selection of a CHEK1 inhibitor for further research and development depends on a nuanced understanding of its potency, selectivity, and cellular effects. GDC-0575 and Prexasertib demonstrate high potency in the low nanomolar range. SRA737 stands out for its remarkable selectivity against other kinases, which may translate to a more favorable safety profile. MK-8776 also shows high potency and good selectivity. The provided experimental data and protocols offer a framework for researchers to conduct their own comparative analyses and make informed decisions based on the specific requirements of their cancer models and therapeutic strategies. The distinct profiles of these inhibitors suggest that their clinical utility may be optimized by patient stratification based on tumor-specific genetic and molecular characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CHEK1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. The combination of CHK1 inhibitor with G-CSF overrides cytarabine resistance in human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Insights into Chk1 Regulation by Phosphorylation [jstage.jst.go.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. dam.esmo.org [dam.esmo.org]
A Head-to-Head Battle of CHK1 Inhibitors: GDC-0575 vs. MK-8776 in Cellular Assays
In the landscape of targeted cancer therapy, inhibitors of the checkpoint kinase 1 (CHK1) have emerged as a promising strategy to potentiate the efficacy of DNA-damaging agents. Among these, GDC-0575 and MK-8776 have garnered significant attention. This guide provides a comprehensive comparison of their performance in cellular assays, offering researchers, scientists, and drug development professionals a data-driven overview of their respective activities.
At a Glance: Potency and Cellular Effects
Both GDC-0575 and MK-8776 are potent and selective inhibitors of CHK1, a key regulator of the DNA damage response. In vitro kinase assays have demonstrated their high affinity for the CHK1 enzyme, with IC50 values of 1.2 nM for GDC-0575 and approximately 3 nM for MK-8776.[1] This high potency translates into significant effects on cancer cells, primarily through the abrogation of cell cycle checkpoints, leading to increased DNA damage and apoptosis, particularly in combination with chemotherapy or radiation.
Quantitative Comparison of Cellular Activity
To facilitate a clear comparison, the following table summarizes the available quantitative data on the growth-inhibitory effects of GDC-0575 and MK-8776 in various cancer cell lines. It is important to note that the data for each compound is derived from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | GDC-0575 IC50/GI50 (µM) | MK-8776 GI50 (µM) (24h exposure) | MK-8776 GI50 (µM) (48h exposure) | MK-8776 GI50 (µM) (continuous exposure) |
| A2058 | Melanoma | ~0.5 (with 0.2 mM HU) | - | - | - |
| MEL-JUSO | Melanoma | ~1 (with 0.2 mM HU) | - | - | - |
| SK-MEL-28 | Melanoma | - | - | - | - |
| ACHN | Renal Cell Carcinoma | - | 0.23 | 0.15 | 0.11 |
| AsPC-1 | Pancreatic Cancer | - | 0.38 | 0.2 | 0.12 |
| HCT116 | Colorectal Cancer | - | >10 | >10 | 1.8 |
| HT29 | Colorectal Cancer | - | >10 | >10 | 2.5 |
| MDA-MB-231 | Breast Cancer | - | >10 | 3.5 | 0.7 |
| SW620 | Colorectal Cancer | - | >10 | >10 | 2.5 |
Data for GDC-0575 is presented as IC50 values from a 72-hour cell viability assay in the presence of 0.2 mM hydroxyurea (HU). Data for MK-8776 is presented as GI50 values from a growth inhibition assay with varying exposure times.[1] It is important to consider these methodological differences when interpreting the data.
Mechanism of Action: The CHK1 Signaling Pathway
GDC-0575 and MK-8776 exert their effects by inhibiting CHK1, a critical kinase in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, leading to their degradation. This prevents the activation of cyclin-dependent kinases (CDKs) and halts the cell cycle, allowing time for DNA repair. By inhibiting CHK1, GDC-0575 and MK-8776 prevent this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which ultimately leads to mitotic catastrophe and apoptosis.
Figure 1: Simplified signaling pathway of CHK1 and the mechanism of action of GDC-0575 and MK-8776.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cellular assay data, detailed experimental protocols are crucial. Below are representative protocols for key assays used to evaluate the activity of CHK1 inhibitors.
Cell Viability/Growth Inhibition Assay
This assay is fundamental for determining the concentration-dependent effect of a compound on cell proliferation.
Figure 2: A typical workflow for a cell viability or growth inhibition assay.
Protocol Details:
-
Cell Seeding: Cells are seeded at an appropriate density (e.g., 1,000-5,000 cells/well) in a 96-well plate and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of the inhibitor (GDC-0575 or MK-8776) is prepared in culture medium.
-
Treatment: The culture medium is replaced with the medium containing the different concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Viability Assessment: A cell viability reagent is added to each well according to the manufacturer's instructions.
-
Signal Measurement: After a short incubation, the fluorescence or luminescence is measured using a plate reader.
-
Data Analysis: The signal is normalized to the vehicle control, and the IC50 or GI50 values are calculated using a non-linear regression model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol Details:
-
Cell Treatment: Cells are treated with the CHK1 inhibitor, alone or in combination with a DNA-damaging agent, for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
Both GDC-0575 and MK-8776 are highly potent CHK1 inhibitors with significant anti-proliferative effects in cancer cell lines. While direct comparative data is limited, the available information suggests that GDC-0575 may exhibit greater potency in certain contexts. The choice between these inhibitors for research or therapeutic development will likely depend on the specific cancer type, the combination agent being used, and the desired therapeutic window. The provided data and protocols serve as a valuable resource for researchers designing and interpreting studies involving these important targeted agents. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of GDC-0575 and MK-8776.
References
GDC-0575 Dihydrochloride: A Comparative Analysis of its Efficacy in Tumor Shrinkage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the checkpoint kinase 1 (Chk1) inhibitor, GDC-0575 dihydrochloride, with a key alternative, prexasertib. The focus is on the validation of their effects on tumor shrinkage, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: Targeting the DNA Damage Response
Both GDC-0575 and prexasertib are small molecule inhibitors that target Chk1, a critical protein kinase in the DNA damage response (DDR) pathway. In cancer cells, which often have a defective G1 checkpoint, the S and G2/M checkpoints regulated by Chk1 are crucial for survival, allowing time for DNA repair before cell division. By inhibiting Chk1, these drugs abrogate these checkpoints, leading to an accumulation of DNA damage, mitotic catastrophe, and ultimately, cancer cell death.[1][2][3] This mechanism of action suggests a potential for synergy when combined with DNA-damaging chemotherapeutic agents.
Preclinical Efficacy: Evidence of Tumor Regression
Preclinical studies utilizing xenograft models have demonstrated the anti-tumor activity of both GDC-0575 and prexasertib. These studies provide the foundational evidence for their potential clinical application.
A study on GDC-0575 in a colitis-associated cancer (CAC) mouse model showed that its administration significantly impaired the development of CAC.[4][5][6] Treatment with GDC-0575 has been reported to delay tumor growth in various xenograft models.[4]
Prexasertib has also shown significant anti-tumor effects in a range of preclinical pediatric cancer models, both as a monotherapy and in combination with chemotherapy.[7][8] In neuroblastoma xenografts, prexasertib administration led to rapid tumor regression.[9][10] Furthermore, in models of high-grade serous ovarian cancer (HGSOC), including those resistant to PARP inhibitors, prexasertib demonstrated monotherapy activity and sensitized tumors to PARP inhibition.[11][12][13]
Table 1: Summary of Preclinical Tumor Shrinkage Data
| Compound | Cancer Model | Dosing | Outcome | Reference |
| GDC-0575 | Colitis-Associated Cancer (Mouse) | Not Specified | Impaired development of CAC | [4][5][6] |
| Prexasertib | Pediatric Sarcoma (In vitro) | Not Specified | Activation of DNA damage response | [7][8] |
| Prexasertib | Desmoplastic Small Round Cell Tumor (PDX) | Not Specified | Complete regression | [7][8] |
| Prexasertib | Malignant Rhabdoid Tumor (CDX) | Not Specified | Complete regression | [7][8] |
| Prexasertib | Neuroblastoma (Xenograft) | Not Specified | Rapid tumor regression | [9][10] |
| Prexasertib | High-Grade Serous Ovarian Cancer (PDX) | 8 mg/kg, BID | Profound and durable tumor regression | [11] |
Clinical Validation: Tumor Response in Patients
Clinical trials have further evaluated the efficacy of GDC-0575 and prexasertib in cancer patients.
A Phase I study of GDC-0575 in combination with gemcitabine for refractory solid tumors showed preliminary antitumor activity.[14] Among the treated patients, there were four confirmed partial responses, with three of these occurring in patients with tumors harboring a TP53 mutation.[14]
Prexasertib has been investigated in several clinical trials. In a Phase 2 trial for recurrent high-grade serous ovarian cancer (HGSOC) without BRCA mutations, prexasertib monotherapy resulted in tumor shrinkage in a third of the patients.[15] Another Phase 1b study in patients with advanced squamous cell carcinoma (SCC) demonstrated single-agent activity, with an overall response rate (ORR) of 15% in anal SCC and 5% in head and neck SCC.[16] In a Phase 2 study of patients with BRCA mutant recurrent HGSOC, prexasertib showed modest activity.[17]
Table 2: Summary of Clinical Efficacy Data
| Compound | Cancer Type | Trial Phase | Treatment | Overall Response Rate (ORR) / Clinical Benefit | Reference |
| GDC-0575 | Refractory Solid Tumors | Phase I | Combination with Gemcitabine | 4 confirmed partial responses | [14] |
| Prexasertib | High-Grade Serous Ovarian Cancer (BRCA wild-type) | Phase II | Monotherapy | 33% of patients had tumor shrinkage | [15] |
| Prexasertib | Squamous Cell Carcinoma (Anal) | Phase Ib | Monotherapy | 15% ORR | [16] |
| Prexasertib | Squamous Cell Carcinoma (Head and Neck) | Phase Ib | Monotherapy | 5% ORR | [16] |
| Prexasertib | High-Grade Serous Ovarian Cancer (BRCA mutant) | Phase II | Monotherapy | 11% Response Rate (2/18 evaluable) | [17] |
Experimental Protocols
Xenograft Model for Tumor Growth Inhibition Studies
A standard experimental protocol for evaluating the in vivo efficacy of Chk1 inhibitors using xenograft models is outlined below. This protocol is a generalized representation based on common practices described in the cited literature.
Objective: To assess the anti-tumor activity of a Chk1 inhibitor as a single agent or in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Human cancer cell line of interest
-
Chk1 inhibitor (e.g., GDC-0575 or prexasertib)
-
Vehicle control
-
Optional: Chemotherapeutic agent
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 1 x 10^7) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the Chk1 inhibitor and vehicle control solutions.
-
Administer the treatments to the respective groups according to the planned dosing schedule (e.g., oral gavage, intravenous injection) and duration.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a specific size or at a predetermined time point.
-
Euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Statistically analyze the differences in tumor volume between the groups.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: Mechanism of action of Chk1 inhibitors like GDC-0575.
Caption: Experimental workflow for a xenograft tumor model study.
References
- 1. Prexasertib - Wikipedia [en.wikipedia.org]
- 2. Facebook [cancer.gov]
- 3. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Broad spectrum activity of the checkpoint kinase 1 inhibitor prexasertib as a single agent or chemopotentiator across a range of preclinical pediatric tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broad Spectrum Activity of the Checkpoint Kinase 1 Inhibitor Prexasertib as a Single Agent or Chemopotentiator Across a Range of Preclinical Pediatric Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The Checkpoint Kinase 1 Inhibitor Prexasertib Induces Regression of Preclinical Models of Human Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. The CHK1 Inhibitor Prexasertib Exhibits Monotherapy Activity in High-Grade Serous Ovarian Cancer Models and Sensitizes to PARP Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bionews.com [bionews.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
GDC-0575 Dihydrochloride: A Comparative Analysis of Cross-Resistance in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
GDC-0575 dihydrochloride, a potent and highly selective oral inhibitor of Checkpoint Kinase 1 (CHK1), has demonstrated significant promise in preclinical and clinical studies, both as a monotherapy and in combination with DNA-damaging agents. A critical aspect of its clinical potential lies in its activity profile against tumor cells that have developed resistance to other therapies, including other CHK1 inhibitors. This guide provides a comparative analysis of GDC-0575 in the context of cross-resistance, supported by experimental data and detailed protocols.
Mechanism of Action: Targeting the DNA Damage Response
GDC-0575 functions by inhibiting CHK1, a crucial serine/threonine kinase in the DNA damage response (DDR) pathway.[1] In response to DNA damage, CHK1 activation leads to cell cycle arrest, providing time for DNA repair.[2] By inhibiting CHK1, GDC-0575 prevents this arrest, causing cancer cells, particularly those with existing DNA repair defects (e.g., p53 mutations), to enter mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis.[3]
References
The Synergistic Potential of GDC-0575 Dihydrochloride and PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance anti-tumor efficacy and overcome resistance mechanisms. This guide provides a comparative overview of the synergistic effects observed when combining the CHK1 inhibitor, GDC-0575 dihydrochloride, with PARP inhibitors. While direct preclinical or clinical data for the specific combination of GDC-0575 and PARP inhibitors is not yet publicly available, a strong scientific rationale for their synergy exists based on their complementary mechanisms of action within the DNA Damage Response (DDR) pathway. This guide will, therefore, draw upon the established synergistic interactions of other selective CHK1 inhibitors with PARP inhibitors to illustrate the potential of this therapeutic strategy.
Mechanism of Action: A Dual Assault on DNA Repair
GDC-0575 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the cell cycle checkpoint system.[1] In response to DNA damage, CHK1 activation leads to cell cycle arrest, allowing time for DNA repair before the cell enters mitosis.[1] By inhibiting CHK1, GDC-0575 abrogates these checkpoints, forcing cells with damaged DNA to proceed into mitosis, a process that can lead to mitotic catastrophe and apoptosis.[1]
Poly (ADP-ribose) polymerase (PARP) inhibitors, on the other hand, function by blocking the repair of DNA single-strand breaks (SSBs).[2] When these SSBs are not repaired, they can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs, the accumulation of these breaks is catastrophic, leading to cell death through a concept known as synthetic lethality.[3][4]
The combination of a CHK1 inhibitor like GDC-0575 and a PARP inhibitor creates a powerful synergistic effect. The PARP inhibitor increases the load of DNA damage, while the CHK1 inhibitor dismantles the cell's primary defense mechanism against such damage, leading to a significant increase in tumor cell death.[5][6]
Preclinical Evidence for CHK1 and PARP Inhibitor Synergy
While specific data for GDC-0575 is pending, numerous studies have demonstrated the potent synergy between other CHK1 inhibitors and PARP inhibitors in a variety of cancer models.
Table 1: Synergistic Effects of CHK1 and PARP Inhibitor Combinations in Preclinical Models
| Cancer Model | CHK1 Inhibitor | PARP Inhibitor | Key Findings | Reference |
| MYCN-driven Neuroblastoma and Medulloblastoma | MK-8776 | Olaparib | Significant synergy in inducing cell death, particularly in MYCN-amplified cells. The combination led to increased DNA damage and reduced tumor growth in vivo. | [5] |
| Mammary Carcinoma | UCN-01, AZD7762, LY2603618 | AZD2281 (Olaparib), ABT888 (Veliparib), NU1025, AG014699 | The combination of various CHK1 and PARP inhibitors resulted in increased single and double-strand DNA breaks and enhanced cell killing. | [6][7] |
| BRCA Wild-Type Ovarian Cancer | Prexasertib (LY2606368) | Rucaparib | The combination significantly promoted apoptotic cell death by impairing the G2/M checkpoint and inhibiting homologous recombination-mediated DNA repair. | [8] |
| BRCA2 Mutant and Corrected Cells | PF-477736 | Rucaparib | A five-fold enhancement of rucaparib cytotoxicity was observed in BRCA2-proficient cells, primarily through the inhibition of homologous recombination repair. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the synergy between CHK1 and PARP inhibitors.
Cell Viability and Synergy Assessment
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a dose-response matrix of the CHK1 inhibitor (e.g., GDC-0575) and a PARP inhibitor (e.g., olaparib, talazoparib), both alone and in combination.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Synergy Calculation: The results are analyzed using software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Western Blot Analysis for DNA Damage and Apoptosis Markers
-
Cell Lysis: Treated cells are harvested and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against key proteins such as γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3 (markers of apoptosis).
-
Detection: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence for DNA Damage Foci
-
Cell Culture on Coverslips: Cells are grown on coverslips and treated with the drug combination.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent-based buffer.
-
Antibody Staining: Cells are stained with a primary antibody against a DNA damage marker (e.g., γH2AX or RAD51) followed by a fluorescently labeled secondary antibody.
-
Microscopy: Coverslips are mounted on slides with a DAPI-containing mounting medium to visualize the nuclei, and images are captured using a fluorescence microscope.
-
Quantification: The number of fluorescent foci per nucleus is quantified to assess the level of DNA damage.
Visualizing the Molecular Interactions
Diagrams are essential for illustrating the complex biological pathways and experimental workflows involved in this research.
Caption: Synergistic mechanism of GDC-0575 and PARP inhibitors.
Caption: Workflow for evaluating GDC-0575 and PARP inhibitor synergy.
Conclusion and Future Directions
The combination of a CHK1 inhibitor like GDC-0575 with a PARP inhibitor represents a highly promising therapeutic strategy. The strong preclinical evidence for synergy with other CHK1 inhibitors provides a solid foundation for investigating this specific combination. Future studies should focus on direct preclinical evaluations of GDC-0575 with various PARP inhibitors across a panel of cancer cell lines with different genetic backgrounds to identify patient populations most likely to benefit. The potential for this combination to overcome PARP inhibitor resistance also warrants further investigation. As our understanding of the DNA Damage Response network continues to grow, such rational drug combinations will be pivotal in advancing precision oncology.
References
- 1. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic activity of PARP inhibition by talazoparib (BMN 673) with temozolomide in pediatric cancer models in the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Synergy between PARP and CHK1 Inhibition in Matched BRCA2 Mutant and Corrected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. e-crt.org [e-crt.org]
A Head-to-Head Comparison of GDC-0575 Dihydrochloride and LY2603618: Potency and Selectivity of Two Key Chk1 Inhibitors
For researchers, scientists, and drug development professionals, the selection of a potent and selective kinase inhibitor is paramount for advancing preclinical and clinical studies. This guide provides a detailed comparative analysis of two prominent Checkpoint Kinase 1 (Chk1) inhibitors, GDC-0575 dihydrochloride (also known as ARRY-575 or RG7741) and LY2603618 (Rabusertib), focusing on their potency and selectivity profiles based on available experimental data.
GDC-0575 and LY2603618 are both small molecule inhibitors targeting Chk1, a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] Inhibition of Chk1 can override cell cycle checkpoints, leading to mitotic catastrophe and cell death in cancer cells, particularly when combined with DNA-damaging agents.[2][3] While both compounds target the same kinase, differences in their potency and selectivity can have significant implications for their therapeutic efficacy and potential off-target effects.
Potency: A Quantitative Look at Chk1 Inhibition
The potency of an inhibitor is a crucial measure of its effectiveness, typically quantified by the half-maximal inhibitory concentration (IC50). Based on in vitro cell-free assays, GDC-0575 demonstrates higher potency against Chk1 compared to LY2603618.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Chk1 | 1.2 | [4][5] |
| LY2603618 (Rabusertib) | Chk1 | 7 | [6][7] |
Table 1: In Vitro Potency of GDC-0575 and LY2603618 against Chk1. This table summarizes the reported IC50 values for each inhibitor from cell-free enzymatic assays. A lower IC50 value indicates greater potency.
Furthermore, a direct comparison in a panel of melanoma cell lines revealed that GDC-0575 is significantly more potent in promoting DNA damage, replication stress, and cell death than LY2603618.[5]
Selectivity Profile: Targeting Chk1 with Precision
High selectivity is a desirable characteristic for a kinase inhibitor as it minimizes the potential for off-target effects and associated toxicities. Both GDC-0575 and LY2603618 are reported to be highly selective for Chk1.
GDC-0575 (ARRY-575): A preclinical presentation by Array BioPharma showcased the screening of ARRY-575 (GDC-0575) against a large panel of kinases. The results indicated a high degree of selectivity for Chk1, with minimal inhibition of other kinases at a concentration of 100 nM.[8]
LY2603618 (Rabusertib): Studies have reported that LY2603618 is over 50- to 100-fold more selective for Chk1 compared to other kinases evaluated in various panels.[7][9] For instance, in a panel of 51 diverse protein kinases, LY2603618 showed an IC50 of 7 nM for Chk1, while the next most potently inhibited kinase was PDK1 with an IC50 of 893 nM.[10]
While a direct side-by-side comprehensive kinase panel screening for both inhibitors under identical conditions is not publicly available, the existing data strongly suggest that both are highly selective Chk1 inhibitors.
Mechanism of Action: Abrogating the DNA Damage Checkpoint
Both GDC-0575 and LY2603618 are ATP-competitive inhibitors of Chk1.[2] In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase activates Chk1 through phosphorylation. Activated Chk1 then phosphorylates downstream targets, such as CDC25 phosphatases, leading to their inactivation and subsequent cell cycle arrest in the S and G2/M phases.[2] This pause allows time for DNA repair. By inhibiting Chk1, GDC-0575 and LY2603618 prevent this cell cycle arrest, forcing cells with damaged DNA to enter mitosis prematurely, which ultimately leads to apoptosis.[2][6]
Caption: Mechanism of Chk1 inhibition by GDC-0575 and LY2603618.
Experimental Protocols: In Vitro Chk1 Kinase Assay
The potency and selectivity of GDC-0575 and LY2603618 are typically determined using an in vitro kinase assay. The following is a representative protocol for such an assay.
Caption: A generalized workflow for an in vitro Chk1 kinase assay.
Detailed Method:
-
Reagent Preparation:
-
Recombinant human Chk1 enzyme is diluted in kinase assay buffer.
-
A specific peptide substrate for Chk1 (e.g., a fragment of CDC25C) is prepared in assay buffer.[11]
-
ATP is prepared at a concentration near its Km for Chk1.
-
This compound and LY2603618 are serially diluted in DMSO and then in assay buffer to the desired concentrations.
-
-
Assay Reaction:
-
The Chk1 enzyme, substrate, and inhibitor (or DMSO for control) are combined in the wells of a microplate and pre-incubated.
-
The kinase reaction is initiated by the addition of ATP.
-
-
Incubation and Termination:
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped by the addition of a reagent that chelates Mg2+ or by adding a detection reagent.
-
-
Detection:
-
Kinase activity is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced. Common methods include:
-
Radiometric Assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]
-
Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.
-
-
-
Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (DMSO).
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Conclusion
Both this compound and LY2603618 are potent and highly selective inhibitors of Chk1. The available data indicates that GDC-0575 has a higher potency in cell-free assays and in certain cellular contexts. The choice between these inhibitors for research and development will depend on the specific experimental system, the desired therapeutic window, and further investigation into their pharmacokinetic and pharmacodynamic properties. This guide provides a foundational comparison to aid in the informed selection of the most appropriate Chk1 inhibitor for a given research objective.
References
- 1. promega.com [promega.com]
- 2. Facebook [cancer.gov]
- 3. What are Chk inhibitors and how do they work? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. dam.esmo.org [dam.esmo.org]
- 9. Phase I dose-escalation study to examine the safety and tolerability of LY2603618, a checkpoint 1 kinase inhibitor, administered 1 day after pemetrexed 500 mg/m2 every 21 days in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. CHK1 kinase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro kinase assays [bio-protocol.org]
GDC-0575 Dihydrochloride: A Comparative Guide to a CHK1 Inhibitor in Clinical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results for GDC-0575 dihydrochloride (NCT01564251) with other investigational Checkpoint Kinase 1 (CHK1) inhibitors. The information is intended to offer an objective overview of the performance and safety profiles of these agents, supported by available experimental data from early-phase clinical trials.
Introduction to GDC-0575 and the Role of CHK1 Inhibition
GDC-0575 is an orally available, small molecule inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway. In many cancer cells with a defective G1 checkpoint (often due to p53 mutations), the S and G2/M checkpoints, which are regulated by CHK1, become essential for cell survival, especially when challenged with DNA-damaging agents. By inhibiting CHK1, GDC-0575 aims to abrogate these remaining checkpoints, leading to mitotic catastrophe and selective death of cancer cells. The clinical trial NCT01564251 was a Phase I study designed to evaluate the safety, tolerability, and pharmacokinetics of GDC-0575 as a monotherapy and in combination with the chemotherapeutic agent gemcitabine in patients with refractory solid tumors.
Comparative Analysis of Investigational CHK1 Inhibitors
This section compares the clinical trial data for GDC-0575 with other notable CHK1 inhibitors that have been evaluated in early-phase clinical trials: Prexasertib (LY2606368), SRA737, and AZD7762.
Efficacy Data
The following table summarizes the objective response rates (ORR) observed in early-phase clinical trials of GDC-0575 and comparator CHK1 inhibitors. It is important to note that these trials were conducted in different patient populations and tumor types, and direct cross-trial comparisons should be made with caution.
| Drug | Clinical Trial | Treatment Arm | Tumor Type(s) | Objective Response Rate (ORR) |
| GDC-0575 | NCT01564251 | Combination with Gemcitabine | Refractory Solid Tumors | 4 confirmed partial responses |
| Prexasertib | NCT02203513 | Monotherapy | BRCA wild-type recurrent high-grade serous ovarian cancer | 33%[1] |
| Prexasertib | NCT03414047 | Monotherapy | Platinum-resistant ovarian cancer | 12.1%[2] |
| SRA737 | NCT02797977 | Combination with low-dose Gemcitabine | Anogenital Cancer | 25%[3] |
| SRA737 | NCT02797977 | Combination with low-dose Gemcitabine | Various Solid Tumors | 10.8%[3] |
| AZD7762 | NCT00413686 | Combination with Gemcitabine | Non-small-cell lung cancer | 2 partial responses[4][5] |
Safety and Tolerability
The safety profiles of GDC-0575 and comparator CHK1 inhibitors are summarized below, highlighting the most frequently reported treatment-related adverse events (AEs).
| Drug | Clinical Trial | Most Frequent Treatment-Related Adverse Events (All Grades) | Key Grade ≥3 Adverse Events |
| GDC-0575 | NCT01564251 | Neutropenia (68%), Anemia (48%), Nausea (43%), Fatigue (42%), Thrombocytopenia (35%) | Hematological toxicities were frequent but manageable.[6] |
| Prexasertib | NCT02203513 | Low levels of neutrophils, low levels of white blood cells or platelets, and anemia.[1] | Low levels of neutrophils, low levels of white blood cells or platelets, and anemia.[1] |
| Prexasertib | ADVL1515 (Pediatric) | Neutropenia (100%), Leukopenia (68%), Thrombocytopenia (24%), Lymphopenia (24%), Anemia (12%)[7] | Neutropenia, Leukopenia, Thrombocytopenia, Lymphopenia, Anemia.[7] |
| SRA737 | NCT02797977 (Combination) | Nausea (61.5%), Vomiting (54.5%), Fatigue (51.0%), Diarrhea (49.0%), Anemia (45.5%)[3] | Anemia (11.7%), Neutropenia (16.7%), Thrombocytopenia (10%) at RP2D.[8] |
| SRA737 | NCT02797964 (Monotherapy) | Diarrhea (70%), Nausea (64%), Vomiting (51%), Fatigue (47%)[9] | Gastrointestinal events, neutropenia, and thrombocytopenia were dose-limiting.[10] |
| AZD7762 | NCT00413686 (Combination) | Fatigue (41%), Neutropenia/Leukopenia (36%), Anemia/Hb decrease (29%), Nausea, Pyrexia, ALT/AST increase (26% each)[4][5][11] | Cardiac toxicities (Grade 3 troponin I increase, Grade 3 myocardial ischemia) were dose-limiting in monotherapy.[4][11] |
Experimental Protocols
NCT01564251: GDC-0575 Dosing Protocol
This Phase I open-label study evaluated GDC-0575 in two main arms:
-
Monotherapy Arm (Arm 1): Patients received escalating doses of GDC-0575 orally.
-
Combination Arm (Arm 2):
The primary objectives were to determine the maximum tolerated dose (MTD) and RP2D for GDC-0575 as a single agent and in combination with gemcitabine.
General Pharmacodynamic Assessment Protocol
Pharmacodynamic studies in the NCT01564251 trial were consistent with GDC-0575 inhibiting the gemcitabine-induced expression of pCDK1/2, a downstream target of CHK1. A general workflow for such an assessment would involve:
-
Biopsy Collection: Obtaining tumor biopsies from patients at baseline (before treatment) and on-treatment.
-
Immunohistochemistry (IHC): Staining of biopsy tissues with antibodies specific for phosphorylated proteins in the CHK1 pathway, such as pCDK1/2.
-
Scoring and Analysis: Quantifying the staining intensity and percentage of positive cells to assess the level of target engagement and pathway inhibition by GDC-0575.
Visualizations
CHK1 Signaling Pathway and Inhibition by GDC-0575
Caption: CHK1 pathway inhibition by GDC-0575.
General Clinical Trial Workflow for a Phase I Dose-Escalation Study
Caption: Phase I dose-escalation trial workflow.
Conclusion
The Phase I clinical trial NCT01564251 demonstrated that GDC-0575 can be safely administered as a monotherapy and in combination with gemcitabine. Preliminary antitumor activity was observed in the combination arm, particularly in patients with refractory solid tumors. When compared to other investigational CHK1 inhibitors, GDC-0575 shows a safety profile characterized by manageable hematological toxicities. The efficacy data, while preliminary, are encouraging. Further clinical development will be necessary to fully elucidate the therapeutic potential of GDC-0575 in specific cancer types and in combination with other agents. The distinct safety and efficacy profiles of different CHK1 inhibitors underscore the importance of continued research to identify the optimal therapeutic window and patient populations for this class of drugs.
References
- 1. bionews.com [bionews.com]
- 2. A Phase 2 study of prexasertib (LY2606368) in platinum resistant or refractory recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase 1 Study of Prexasertib (LY2606368), a CHK1/2 Inhibitor, in Pediatric Patients with Recurrent or Refractory Solid Tumors, including CNS Tumors: A Report from the Children’s Oncology Group Pediatric Early Phase Clinical Trials Network (ADVL1515) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
GDC-0575 Dihydrochloride: A Comparative Guide to Pharmacodynamic Markers of Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacodynamic (PD) markers for GDC-0575 dihydrochloride, a selective inhibitor of Checkpoint Kinase 1 (CHK1). GDC-0575's activity is compared with other notable CHK1 inhibitors, supported by experimental data to inform preclinical and clinical research.
Mechanism of Action: Targeting the DNA Damage Response
GDC-0575 is a potent and selective small-molecule inhibitor of CHK1, a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway.[1] In response to DNA damage, often induced by chemotherapeutic agents like gemcitabine, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases. This leads to the inhibitory phosphorylation of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest in the S and G2/M phases, allowing time for DNA repair.[1] By inhibiting CHK1, GDC-0575 abrogates this checkpoint, forcing cells with damaged DNA to enter mitosis prematurely. This leads to mitotic catastrophe and apoptotic cell death, thereby sensitizing cancer cells to DNA-damaging therapies.[2]
Figure 1: Simplified signaling pathway of CHK1 in the DNA damage response and the mechanism of action for GDC-0575.
Key Pharmacodynamic Markers for GDC-0575 Activity
The efficacy of GDC-0575 can be monitored through several key PD biomarkers that reflect its mechanism of action.
-
pCDK1/2 Inhibition: A primary downstream consequence of CHK1 inhibition is the prevention of inhibitory phosphorylation on CDKs. When combined with a DNA-damaging agent like gemcitabine, which causes cell cycle arrest and accumulation of phosphorylated CDKs, GDC-0575's activity can be measured by a decrease in the levels of phosphorylated CDK1 (Tyr15) and CDK2 (Tyr15). This has been observed in clinical studies and serves as a direct marker of GDC-0575's target engagement in vivo.[3]
-
γH2AX Induction: Inhibition of CHK1 leads to the collapse of stalled replication forks and the formation of DNA double-strand breaks. The phosphorylation of histone H2AX at serine 139 (γH2AX) is a sensitive marker for these breaks. An increase in γH2AX foci, detectable by immunofluorescence or western blotting, indicates GDC-0575-induced DNA damage.
-
Modulation of the Tumor Microenvironment: Preclinical studies have shown that GDC-0575 can also impact the tumor microenvironment. This includes a reduction in the infiltration of CCR2+ macrophages and the regulation of inflammatory cytokines within the tumor.[4][5]
Comparison with Alternative CHK1 Inhibitors
While direct head-to-head preclinical studies of GDC-0575 with other CHK1 inhibitors are limited in the public domain, a comparison can be drawn from data on other well-characterized inhibitors such as Prexasertib (LY2606368), MK-8776, and SRA737.
| Inhibitor | Target(s) | IC50 (CHK1) | Cellular Potency (pS296-CHK1 inhibition) | Key Pharmacodynamic Markers |
| GDC-0575 | Selective CHK1 | Not publicly available | Not publicly available | Inhibition of pCDK1/2, ↑γH2AX, ↓Macrophage infiltration |
| Prexasertib (LY2606368) | CHK1/CHK2 | ~2.5 nM | ~10 nM | ↑γH2AX, Inhibition of pS296-CHK1 |
| MK-8776 | CHK1 | ~3 nM | ~0.3 µM | ↑γH2AX, Inhibition of pS296-CHK1 |
| SRA737 | CHK1 | ~1 nM | ~1 µM | ↑γH2AX, Inhibition of pS296-CHK1 |
Data for Prexasertib, MK-8776, and SRA737 are adapted from a comparative study.[6]
This table highlights that while multiple potent CHK1 inhibitors exist, their cellular potency can vary significantly, which may be attributed to differences in cell permeability or off-target effects.[6] LY2606368 (Prexasertib) appears to be a highly potent and selective CHK1 inhibitor in cellular assays.[6]
Experimental Protocols
Detailed methodologies for assessing the key pharmacodynamic markers are crucial for reproducible research.
Western Blot for pCDK1/2
This protocol is designed to assess the inhibition of gemcitabine-induced CDK1/2 phosphorylation by GDC-0575.
-
Cell Treatment: Seed cancer cells and treat with gemcitabine for a duration sufficient to induce cell cycle arrest (e.g., 24 hours). Subsequently, treat with GDC-0575 for a shorter period (e.g., 2-6 hours).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-CDK1 (Tyr15), p-CDK2 (Tyr15), total CDK1, total CDK2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to total protein levels.
Figure 2: General workflow for Western Blot analysis of pCDK1/2.
Immunofluorescence for γH2AX
This protocol allows for the visualization and quantification of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with GDC-0575, alone or in combination with a DNA-damaging agent.
-
Fixation: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining: Stain nuclei with DAPI.
-
Mounting and Imaging: Mount coverslips and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software.
Flow Cytometry for Tumor-Infiltrating Macrophages
This protocol is for analyzing the immune cell composition of tumors.
-
Tumor Dissociation: Mechanically and enzymatically dissociate tumor tissue to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against immune cell surface markers, including CD45 (pan-leukocyte), F4/80 (macrophages), and CCR2.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the percentage of CCR2+ macrophages within the CD45+ immune cell population.
Conclusion
The evaluation of pharmacodynamic markers is essential for the clinical development of GDC-0575 and other CHK1 inhibitors. The inhibition of pCDK1/2 and the induction of γH2AX are robust and direct measures of GDC-0575's activity on the DNA damage response pathway. Furthermore, its effects on the tumor microenvironment suggest a broader mechanism of action. By utilizing standardized experimental protocols, researchers can generate comparable and reliable data to guide the further development of this promising class of anti-cancer agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to GDC-0575 Dihydrochloride and its Alternatives for the Modulation of Inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GDC-0575 dihydrochloride and alternative therapeutic agents in their ability to modulate the expression of key inflammatory cytokines. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate compounds for further investigation in the context of inflammatory diseases.
Introduction to this compound
GDC-0575 is a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a crucial serine/threonine kinase involved in the DNA damage response.[1][2][3] While primarily investigated for its potential in oncology, recent studies have unveiled a significant role for GDC-0575 in modulating inflammatory responses, particularly in the context of colitis.[4][5] Its mechanism of action in inflammation is distinct from its cell cycle regulation, focusing on the inhibition of macrophage infiltration and subsequent cytokine production.[4][5]
Mechanism of Action: GDC-0575 and Alternatives
This compound:
GDC-0575 exerts its anti-inflammatory effects by inhibiting CHK1. This inhibition leads to a downstream reduction in the expression of C-C motif chemokine ligand 2 (CCL2).[4][5] CCL2 is a potent chemoattractant for monocytes and macrophages, which express the CCR2 receptor. By downregulating CCL2, GDC-0575 effectively reduces the infiltration of CCR2-positive macrophages into inflamed tissues.[4][5] These infiltrating macrophages are a primary source of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). Consequently, the reduction in macrophage numbers at the site of inflammation leads to a significant decrease in the levels of these key inflammatory mediators.[4][5]
Alternative 1: AZD7762 (CHK1/2 Inhibitor)
Similar to GDC-0575, AZD7762 is a potent inhibitor of CHK1 and also CHK2.[6] Its primary mechanism in cancer therapy is to abrogate DNA damage-induced cell cycle arrest.[6] While its direct effects on inflammatory cytokine expression in colitis models are not as extensively documented as for GDC-0575, its role in modulating immune signaling through the cGAS-STING pathway has been noted, suggesting an impact on cytokine production, including Type I interferons.[7]
Alternative 2: Tofacitinib (JAK Inhibitor)
Tofacitinib is an inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK3, with some activity against JAK2.[8] JAKs are critical components of the signaling pathways for numerous cytokines involved in inflammation. By blocking JAK activation, tofacitinib disrupts the downstream signaling cascades of cytokines such as IL-6, IL-2, IL-4, IL-15, and IL-21, leading to a broad suppression of inflammatory responses.[8] This mechanism is distinct from the macrophage-centric action of GDC-0575.
Alternative 3: Infliximab (Anti-TNF-α Antibody)
Infliximab is a chimeric monoclonal antibody that directly targets and neutralizes TNF-α.[9] By binding to both soluble and transmembrane forms of TNF-α, it prevents this potent pro-inflammatory cytokine from interacting with its receptors, thereby blocking its downstream inflammatory effects.[9] This direct cytokine neutralization is a highly specific mechanism of action compared to the broader kinase inhibition of GDC-0575 and Tofacitinib.
Signaling Pathway Diagrams
Caption: GDC-0575 signaling pathway in inflammatory cytokine expression.
Caption: AZD7762 signaling pathway and its impact on immune signaling.
Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.
Caption: Infliximab's direct neutralization of TNF-α.
Comparative Efficacy on Inflammatory Cytokine Expression
The following tables summarize the quantitative effects of GDC-0575 and its alternatives on the expression of key inflammatory cytokines. Data is presented as the mean percentage reduction or change compared to a control group, primarily from studies using mouse models of colitis.
| Cytokine | GDC-0575 | AZD7762 | Tofacitinib | Infliximab |
| TNF-α | ↓ ~50%[4] | Data not available | ↓ (mRNA and protein)[10] | Neutralizes TNF-α activity[9] |
| IL-6 | ↓ ~60%[4] | Data not available | ↓ (mRNA and protein)[10] | ↓ (downstream effect)[9] |
| IL-1β | ↓ ~70%[4] | Data not available | ↓ (mRNA)[11] | ↓ (downstream effect)[9] |
| IL-10 | ↑ ~150%[4] | Data not available | ↑ (in some contexts)[10] | ↑[12] |
| CCL2 | ↓ ~80%[4] | Data not available | Data not available | Data not available |
*Data for GDC-0575 is estimated from graphical representations in the cited study.[4] All data is derived from mouse models of colitis unless otherwise specified.
Experimental Protocols
1. GDC-0575 in a Mouse Model of Colitis-Associated Cancer
-
Animal Model: Colitis-associated cancer (CAC) was induced in C57BL/6 mice via a single intraperitoneal injection of azoxymethane (AOM) followed by three cycles of 2.5% dextran sodium sulfate (DSS) in the drinking water.[4]
-
Treatment: GDC-0575 was administered by oral gavage at a dose of 50 mg/kg daily for two weeks.[4]
-
Cytokine Measurement: Colon tissues were collected, homogenized, and the protein levels of TNF-α, IL-6, IL-1β, IL-10, and CCL2 were quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.[4]
2. General Protocol for DSS-Induced Colitis in Mice
-
Induction of Colitis: Acute colitis is typically induced in mice (e.g., C57BL/6 strain) by administering 2-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[8][9] Chronic colitis can be induced by repeated cycles of DSS administration interspersed with periods of regular drinking water.[8]
-
Monitoring: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.[9]
-
Tissue Collection: At the end of the experiment, mice are euthanized, and colon tissues are collected for histological analysis and cytokine measurement.[8][9]
3. Cytokine Quantification by ELISA
-
Sample Preparation: Colon tissue samples are homogenized in a suitable lysis buffer containing protease inhibitors. The homogenates are then centrifuged to pellet cellular debris, and the supernatants are collected.[4]
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions. Briefly, standards and samples are added to a microplate pre-coated with a capture antibody. After incubation, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the resulting colorimetric reaction is measured using a microplate reader. Cytokine concentrations in the samples are determined by comparison to a standard curve.[13]
Conclusion
This compound presents a novel approach to mitigating inflammation by targeting CHK1, leading to a reduction in macrophage infiltration and subsequent pro-inflammatory cytokine production. This mechanism of action is distinct from established anti-inflammatory agents such as the JAK inhibitor Tofacitinib and the TNF-α neutralizing antibody Infliximab. While GDC-0575 shows significant efficacy in reducing TNF-α, IL-6, and IL-1β in a preclinical model of colitis, further research is required to fully elucidate its therapeutic potential in inflammatory diseases. This guide provides a comparative framework to aid researchers in selecting the most appropriate tool for their specific research questions and therapeutic development goals. The choice of agent will depend on the desired specificity of action, the targeted signaling pathway, and the specific inflammatory context under investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyfreak.com [pharmacyfreak.com]
- 5. researchgate.net [researchgate.net]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Structural Basis for Treating Tumor Necrosis Factor α (TNFα)-associated Diseases with the Therapeutic Antibody Infliximab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tofacitinib-Induced Modulation of Intestinal Adaptive and Innate Immunity and Factors Driving Cellular and Systemic Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for GDC-0575 Dihydrochloride
For Research Use Only. Not for human or veterinary use.
This document provides essential guidance on the proper disposal of GDC-0575 dihydrochloride, a potent and selective CHK1 inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personnel should wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment.[1]
-
Collection :
-
Carefully collect all waste material, including unused product, contaminated consumables (e.g., pipette tips, vials), and any material used for spill cleanup.
-
Place the collected waste into a suitable, clearly labeled, and tightly closed container. This container should be compatible with the chemical and prevent leakage.[1]
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a designated, dry, and cool area away from incompatible materials and sources of ignition.[1]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal :
-
The disposal of this compound must be conducted in accordance with all applicable local, state, and federal laws and regulations.[1]
-
Contact a licensed professional waste disposal service to arrange for the collection and proper disposal of the chemical waste. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Spill Management
In the event of a spill:
-
Evacuate personnel from the immediate area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain and collect the spilled material using spark-proof tools and explosion-proof equipment.[1]
-
Place the collected material into a sealed container for disposal as outlined above.[1]
-
Clean the spill area thoroughly with soap and water.[1]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling GDC-0575 dihydrochloride
Essential Safety and Handling Guide for GDC-0575 Dihydrochloride
This compound is a potent, orally bioavailable inhibitor of Checkpoint Kinase 1 (Chk1) with an IC50 of 1.2 nM, utilized in research for its antitumor activity.[1][2][3] Due to its potency and the potential for occupational exposure, stringent adherence to safety protocols is essential when handling this compound. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Core PPE Requirements:
-
Eye and Face Protection: Always wear safety glasses with side shields or chemical safety goggles to prevent eye contact with dust or splashes.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves.[4] Given the lack of specific glove resistance data, it is advisable to use double gloves (two pairs of nitrile gloves) as a precautionary measure.
-
Gown/Coat: A lab coat or a disposable gown should be worn to protect the skin and clothing. For procedures with a higher risk of spills, a poly-coated gown may offer additional protection.[5]
-
-
Respiratory Protection:
Summary of Personal Protective Equipment
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task/Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Powder | Safety Goggles | Double Nitrile Gloves | Lab Coat / Gown | Fume Hood or N95 Respirator |
| Preparing Stock Solutions | Safety Goggles | Double Nitrile Gloves | Lab Coat / Gown | Fume Hood |
| Cell Culture/In Vitro Assays | Safety Glasses | Nitrile Gloves | Lab Coat | Biological Safety Cabinet |
| Animal Dosing (Oral Gavage) | Safety Glasses/Face Shield | Nitrile Gloves | Lab Coat / Gown | Not typically required if solutions are handled carefully |
| Spill Cleanup | Safety Goggles | Heavy-duty Nitrile Gloves | Lab Coat / Gown | N95 Respirator (for powder spills) |
| Waste Disposal | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
Operational and Disposal Plans
Adherence to standardized procedures is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol: Safe Handling and Solution Preparation
-
Preparation: Before handling the compound, ensure the designated work area (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including vials, solvents (such as DMSO[6][7]), pipettes, and waste containers.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If working with the powdered form, carefully weigh the required amount inside a chemical fume hood or a balance enclosure to contain any airborne particles. Use non-sparking tools.[4]
-
Solubilization: Add the appropriate solvent to the vial containing the weighed compound. This compound is soluble in DMSO.[6][7] Cap the vial securely and mix gently until the solid is fully dissolved. Sonication may be recommended to aid dissolution.[6]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, clearly labeled cryovials for single-use to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one year or -80°C for up to two years.[8]
-
Decontamination: After handling, wipe down the work surface, balance, and any equipment with an appropriate cleaning agent (e.g., 70% ethanol).
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by gown/coat, and then eye protection) to prevent cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing PPE.[4]
Disposal Plan
All materials contaminated with this compound, including empty vials, pipette tips, gloves, and disposable gowns, must be disposed of as hazardous chemical waste.[4]
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Collection: Do not let the chemical enter drains.[4] Adhere to your institution's specific guidelines for hazardous waste collection and disposal.
-
Documentation: Maintain a log of all waste generated for regulatory compliance.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GDC-0575 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. targetmol.com [targetmol.com]
- 5. gerpac.eu [gerpac.eu]
- 6. GDC-0575 | Chk | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
